Product packaging for 1-Benzyl-4-nitrosopiperazine(Cat. No.:CAS No. 40675-45-4)

1-Benzyl-4-nitrosopiperazine

Cat. No.: B018492
CAS No.: 40675-45-4
M. Wt: 205.26 g/mol
InChI Key: PZNHQMMDZKTYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-nitrosopiperazine (CAS 40675-45-4) is a high-purity, well-characterized nitrosopiperazine derivative supplied as a light tan solid. This compound serves as a critical reference standard in pharmaceutical research and development, primarily for the identification and quantification of nitrosamine-related impurities. Key Research Applications: Pharmaceutical Impurity Profiling: Essential for analyzing and monitoring process-related impurities in the synthesis of various piperazine-based Active Pharmaceutical Ingredients (APIs), including antihistamines, antidepressants, and antipsychotics. Analytical Method Development & Validation: Used as a certified reference material for developing, validating, and transferring highly sensitive analytical methods, such as HPLC, LC-MS/MS, and GC-MS, to meet stringent ICH M7 and USFDA regulatory requirements. Forced Degradation & Stability Studies: Employed in stress testing studies to understand the degradation pathways of piperazine-containing pharmaceuticals and to ensure the stability of drug products. Toxicological & Mechanistic Studies: Facilitates research into the behavior, formation pathways, and control of nitrosamine impurities, a "cohort of concern" due to their potent mutagenic and carcinogenic potential. This product is strictly for research purposes and is not intended for diagnostic or human use. Please refer to the Safety Data Sheet (SDS) for proper handling protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O B018492 1-Benzyl-4-nitrosopiperazine CAS No. 40675-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-12-14-8-6-13(7-9-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNHQMMDZKTYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193661
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40675-45-4
Record name Piperazine, 1-benzyl-4-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040675454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-benzyl-4-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzyl-4-nitrosopiperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1-Benzyl-4-nitrosopiperazine. The information is presented to support research, development, and analytical activities involving this compound. All quantitative data has been summarized in clear, tabular formats for ease of comparison, and a detailed visualization of the molecular structure is provided.

Core Chemical and Physical Properties

This compound is a light tan solid organic compound.[1] Key identifying information and its primary physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 40675-45-4[1][2][3]
Molecular Formula C₁₁H₁₅N₃O[1][2]
Molecular Weight 205.26 g/mol [1][2]
Appearance Light Tan Solid[1]
Melting Point 56-58 °C
Boiling Point 148-150 °C at 2 Torr
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
Storage Recommended at 2-8°C for long-term storage.[2]

Chemical Structure

The chemical structure of this compound consists of a piperazine ring substituted at the 1-position with a benzyl group and at the 4-position with a nitroso group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the benzylation of piperazine to form 1-benzylpiperazine, followed by nitrosation.

Step 1: Synthesis of 1-Benzylpiperazine (Precursor)

A common method for the synthesis of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Piperazine Piperazine ReactionVessel Reaction in Ethanol Piperazine->ReactionVessel BenzylChloride Benzyl Chloride BenzylChloride->ReactionVessel Filtration Filtration ReactionVessel->Filtration Alkalinization Alkalinization (NaOH) Filtration->Alkalinization Extraction Extraction (Chloroform) Alkalinization->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product 1-Benzylpiperazine Distillation->Product

Caption: Workflow for the synthesis of 1-benzylpiperazine.

Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve piperazine in absolute ethanol.

  • Addition of Benzyl Chloride: To the stirred solution, add benzyl chloride dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

  • Reaction: Stir the mixture for a sufficient period to allow the reaction to go to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove any solid by-products.

    • Make the filtrate alkaline by adding a solution of sodium hydroxide.

    • Extract the aqueous layer multiple times with an organic solvent such as chloroform.

    • Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate.

    • Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by vacuum distillation to obtain pure 1-benzylpiperazine.

Step 2: Nitrosation of 1-Benzylpiperazine

The final product, this compound, is formed by the nitrosation of the secondary amine group on the piperazine ring of 1-benzylpiperazine. This is typically achieved using a nitrosating agent such as sodium nitrite in an acidic medium.[5]

Nitrosation_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Product Benzylpiperazine 1-Benzylpiperazine Acidification Dissolve in HCl Benzylpiperazine->Acidification Cooling Cool to 0-5 °C Acidification->Cooling Nitrosation Add NaNO2 solution Cooling->Nitrosation Neutralization Neutralization Nitrosation->Neutralization Extraction Extraction (e.g., CH2Cl2) Neutralization->Extraction Washing Wash with water Extraction->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the nitrosation of 1-benzylpiperazine.

Methodology:

  • Acidification: Dissolve 1-benzylpiperazine in a cooled aqueous solution of a mineral acid, such as hydrochloric acid.

  • Nitrosation: While maintaining a low temperature (typically 0-5 °C), add a solution of sodium nitrite in water dropwise to the stirred acidic solution of 1-benzylpiperazine.

  • Reaction: Continue stirring at a low temperature for a set period. Monitor the reaction for completion using TLC.

  • Work-up:

    • Carefully neutralize the reaction mixture.

    • Extract the product into an organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of this compound. A purity of 96.07% by HPLC has been reported for this compound.[2]

Proposed HPLC Conditions:

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer). A gradient elution may be necessary for complex samples.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Proposed GC-MS Conditions:

ParameterCondition
GC Column A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
MS Interface Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of δ 7.2-7.4 ppm corresponding to the protons of the benzyl group.

  • Benzyl CH₂ Protons: A singlet or a multiplet around δ 3.5-4.5 ppm.

  • Piperazine Ring Protons: Multiple signals in the range of δ 2.5-4.0 ppm, showing complex splitting patterns due to the restricted rotation around the N-N bond of the nitroso group and the chair conformation of the piperazine ring.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm).

  • Benzyl CH₂ Carbon: A signal around δ 60-70 ppm.

  • Piperazine Ring Carbons: Signals in the range of δ 40-60 ppm.

This guide provides a foundational understanding of the chemical properties, structure, and potential experimental methodologies for this compound. Researchers are encouraged to use this information as a starting point and to perform appropriate validation for any developed methods.

References

An In-depth Technical Guide to 1-Benzyl-4-nitrosopiperazine (CAS 40675-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental considerations, and toxicological profile of 1-Benzyl-4-nitrosopiperazine. Given its classification as an N-nitrosamine, this document emphasizes the compound's relevance as a potential genotoxic impurity in pharmaceutical products, a critical consideration for drug development and safety assessment.

Physicochemical Data

This compound is a derivative of piperazine characterized by a benzyl group at one nitrogen and a nitroso group at the other. Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 40675-45-4[1][2]
Molecular Formula C₁₁H₁₅N₃O[1][2]
Molecular Weight 205.26 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 1-Nitroso-4-(phenylmethyl)piperazine[1][2]
Physical Form Light Tan Solid / Light Yellow Oil[1]
Melting Point 56-58 °C[1]
Boiling Point 148-150 °C (at 2 Torr)[1]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[1]
Storage Conditions Store at refrigerator (2-8°C) for long-term storage; -20°C Freezer[1][2]
Purity (Typical) ≥96% (by HPLC)[2]

Hazard and Safety Information

As a member of the N-nitroso compound class, this compound is treated as a substance of significant toxicological concern. N-nitrosamines are known to be potent mutagens and are classified as probable human carcinogens.

  • Hazard Classification : According to notifications to the European Chemicals Agency (ECHA), this substance is suspected of causing cancer.

  • General N-Nitrosamine Toxicity : Many N-nitroso compounds are genotoxic carcinogens after metabolic activation.[3] Their study is critical in the context of drug impurities, where strict limits are enforced for patient safety.[4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for this compound are not widely published. However, its synthesis and analysis can be reliably inferred from established methods for its precursor (1-Benzylpiperazine) and related N-nitrosamines.

The synthesis of this compound is achieved through the nitrosation of its secondary amine precursor, 1-Benzylpiperazine (BZP). This reaction is a standard method for creating N-nitroso compounds.

Reaction Principle: The reaction involves treating 1-Benzylpiperazine with a nitrosating agent, typically sodium nitrite (NaNO₂), under acidic conditions (e.g., using hydrochloric acid). The nitrous acid (HNO₂) formed in situ reacts with the secondary amine of the piperazine ring to form the N-nitroso derivative.

Illustrative Methodology:

  • Step 1: Dissolution and Cooling: 1-Benzylpiperazine is dissolved in an appropriate acidic solution (e.g., 6N HCl) and cooled to a low temperature (typically 0 to -10 °C) in an ice-salt bath to control the reaction rate and prevent decomposition of nitrous acid.[5][6]

  • Step 2: Addition of Nitrosating Agent: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred BZP solution.[5] The temperature is carefully maintained below 0 °C throughout the addition.

  • Step 3: Reaction and Quenching: The mixture is stirred for a defined period at low temperature. The reaction is then quenched, and the pH is carefully adjusted to be alkaline (e.g., pH 10) using a base like sodium hydroxide (NaOH) to neutralize the acid and prepare for extraction.[5]

  • Step 4: Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent such as chloroform or dichloromethane.[5] The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.[5]

G cluster_synthesis Synthesis cluster_workup Workup & Purification BZP 1-Benzylpiperazine (Precursor) Reaction Nitrosation Reaction (0°C) BZP->Reaction Acid Acidic Solution (e.g., HCl) Acid->Reaction Nitrite Sodium Nitrite (NaNO2) in Water Nitrite->Reaction Slow Addition Quench Base Quench (e.g., NaOH) Reaction->Quench Extract Solvent Extraction (e.g., CH2Cl2) Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct This compound (Final Product) Purify->FinalProduct

The analysis of N-nitrosamine impurities in pharmaceutical products requires highly sensitive and specific methods. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

Principle: The method separates the target analyte from the sample matrix using High-Performance Liquid Chromatography (HPLC). The analyte is then ionized and detected by a tandem mass spectrometer, which provides both high selectivity and sensitivity through Multiple Reaction Monitoring (MRM).

Illustrative Methodology:

  • Sample Preparation: A defined amount of the sample matrix (e.g., drug product) is dissolved in a suitable solvent. For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) may be required to remove interfering substances. [7][8]* Chromatographic Separation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column is commonly used. [9] * Mobile Phase: A gradient elution using water and acetonitrile, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency. [9] * Flow Rate: A typical flow rate is around 0.4 mL/min. [9]* Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for nitrosamines.

    • Detection: A triple quadrupole mass spectrometer operating in MRM mode. Specific precursor-to-product ion transitions are monitored for the analyte and a deuterated internal standard (e.g., N-nitrosopiperazine-d8) for accurate quantification. [7]The specific mass transitions would need to be optimized for this compound.

Metabolic Activation and Genotoxicity Pathway

This compound is not a therapeutic agent and thus does not have a "signaling pathway" in the traditional sense. Its biological significance lies in its potential toxicity. Like other N-nitrosamines, it is believed to require metabolic activation to exert its genotoxic effects. This pathway is of paramount importance to drug safety professionals.

The metabolic activation of its precursor, BZP, primarily involves cytochrome P450 (CYP) enzymes. [10]The main pathways are hydroxylation of the aromatic ring and N-dealkylation. [10][11]For N-nitrosamines, the critical activation step is α-hydroxylation, catalyzed by CYP enzymes.

Mechanism of Genotoxicity:

  • Metabolic Activation: The process is initiated in the liver by CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4), which hydroxylate the carbon atom alpha to the nitroso group. [3][10]2. Formation of Unstable Intermediate: This α-hydroxylation creates an unstable intermediate.

  • Spontaneous Decomposition: The intermediate spontaneously decomposes, leading to the formation of a highly reactive electrophile, a diazonium ion.

  • DNA Adduct Formation: This electrophilic diazonium ion can then attack nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts.

  • Genotoxicity and Carcinogenesis: These DNA adducts, if not repaired by cellular mechanisms, can lead to mutations during DNA replication, causing genotoxicity and potentially initiating cancer.

G cluster_metabolism Metabolic Activation (Liver) cluster_genotoxicity Genotoxic Events (Cell Nucleus) Parent This compound (Procarcinogen) CYP CYP450 Enzymes (e.g., CYP2D6, CYP1A2) Parent->CYP α-Hydroxylation Intermediate Unstable α-Hydroxy Nitrosamine CYP->Intermediate Electrophile Reactive Diazonium Ion (Ultimate Carcinogen) Intermediate->Electrophile Spontaneous Decomposition DNA Cellular DNA Electrophile->DNA Alkylation Adduct DNA Adduct Formation DNA->Adduct Mutation Mutations / DNA Damage Adduct->Mutation If unrepaired, leads to

Caption: Proposed pathway for the metabolic activation and genotoxicity of N-nitrosamines.

References

Synthesis and Characterization of 1-Benzyl-4-nitrosopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-nitrosopiperazine, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway from commercially available starting materials and outlines the expected analytical characterization of the final product.

Synthesis Workflow

The synthesis of this compound is a two-step process commencing with the synthesis of the precursor, 1-benzylpiperazine, followed by its nitrosation.

Synthesis_Workflow Piperazine Piperazine Step1 Step 1: Benzylation Piperazine->Step1 BenzylChloride Benzyl Chloride BenzylChloride->Step1 Benzylpiperazine 1-Benzylpiperazine Step1->Benzylpiperazine Ethanol, 65°C Step2 Step 2: Nitrosation Benzylpiperazine->Step2 SodiumNitrite Sodium Nitrite SodiumNitrite->Step2 HCl Hydrochloric Acid HCl->Step2 FinalProduct This compound Step2->FinalProduct 0-5°C

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a well-established method for the mono-benzylation of piperazine.

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • 5N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol is prepared in a 250-mL Erlenmeyer flask and warmed to 65°C.

  • To this solution, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is added and dissolved with swirling.

  • With continued warming at 65°C, 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride is added over 5 minutes with vigorous stirring.

  • The reaction mixture is stirred for an additional 25 minutes at 65°C, during which a white precipitate of piperazine dihydrochloride monohydrate forms.

  • The mixture is then cooled in an ice bath for 30 minutes.

  • The precipitate is collected by suction filtration, washed with three 10-mL portions of ice-cold absolute ethanol, and dried.

  • The combined filtrate and washings are cooled in an ice bath and treated with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

  • The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried.

  • The salt is dissolved in 50 mL of water and made alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

  • The aqueous solution is extracted twelve times with 20-mL portions of chloroform.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the resulting pale-brown oil is distilled in vacuo to yield pure 1-benzylpiperazine.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the N-nitrosation of secondary amines.

Materials:

  • 1-Benzylpiperazine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Deionized water

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-benzylpiperazine (10 mmol) in 20 mL of deionized water and 5 mL of concentrated hydrochloric acid is prepared in a round-bottom flask.

  • The flask is cooled in an ice-salt bath to maintain a temperature of 0-5°C.

  • A solution of sodium nitrite (12 mmol) in 10 mL of deionized water is added dropwise to the stirred 1-benzylpiperazine solution over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 0-5°C.

  • The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Data

While specific experimental data for this compound is not widely available in the cited literature, the following table summarizes its known properties and expected characterization data based on analysis of analogous compounds.

PropertyData / Expected Value
Molecular Formula C₁₁H₁₅N₃O[1]
Molecular Weight 205.26 g/mol [1]
Appearance Expected to be a pale yellow oil or low-melting solid.
Melting Point Not reported in the literature.
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.
¹H NMR (Expected)δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 3.5-3.8 (m, 4H, piperazine-H), 3.5 (s, 2H, -CH₂-Ph), 2.5-2.8 (m, 4H, piperazine-H). The signals for the piperazine protons are expected to be broadened due to restricted rotation around the N-N bond.
¹³C NMR (Expected)δ (ppm): 137-138 (Ar-C), 128-130 (Ar-CH), 127-128 (Ar-CH), 62-63 (-CH₂-Ph), 45-55 (piperazine-CH₂).
FTIR (Expected)ν (cm⁻¹): 3050-3100 (Ar C-H), 2800-3000 (Aliphatic C-H), 1450-1490 (N-N=O stretch), 1000-1300 (C-N stretch).
Mass Spec (Expected)ESI-MS: m/z 206.1288 [M+H]⁺.

Disclaimer: The NMR, FTIR, and Mass Spectrometry data are predicted values based on the analysis of structurally similar compounds and have not been experimentally confirmed in the reviewed literature. Researchers should perform their own analytical characterization to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to 1-Nitroso-4-(phenylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-Nitroso-4-(phenylmethyl)piperazine, also known as 1-Nitroso-4-benzylpiperazine, tailored for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its biological significance, particularly focusing on its toxicological profile as a nitrosamine derivative.

Chemical Identity

IUPAC Name: 1-Nitroso-4-(phenylmethyl)piperazine

Synonyms:

  • 1-Nitroso-4-benzylpiperazine

  • N-Nitroso-N'-benzylpiperazine

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for 1-Nitroso-4-(phenylmethyl)piperazine and its parent compound, 1-benzylpiperazine. Direct experimental data for the nitroso-derivative is limited; therefore, some values are based on closely related compounds and are indicated as such.

Property1-Nitroso-4-(phenylmethyl)piperazine1-Benzylpiperazine
Molecular Formula C₁₁H₁₅N₃OC₁₁H₁₆N₂
Molecular Weight 205.26 g/mol 176.26 g/mol [1]
CAS Number Not available2759-28-6[1]
Melting Point Not available17-20 °C[2]
Boiling Point Not available143-146 °C at 12 mmHg[2]
pKa Not available9.25 ± 0.10 (Predicted)[2]
Solubility Estimated to be moderately soluble in water and more soluble in organic solvents like ethanol and acetone.[3]Insoluble in water; soluble in acetone, chloroform, and methanol.[4]
LD50 Not available (classified as a potential carcinogen)Not available

Experimental Protocols

Synthesis of 1-Nitroso-4-(phenylmethyl)piperazine

The synthesis of 1-Nitroso-4-(phenylmethyl)piperazine can be achieved in a two-step process: first, the synthesis of the precursor 1-benzylpiperazine, followed by its nitrosation.

Step 1: Synthesis of 1-Benzylpiperazine

This protocol is adapted from a known organic synthesis procedure.[5]

  • Preparation of the Reaction Mixture: In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol. Warm the solution to 65°C in a water bath.

  • Addition of Piperazine Dihydrochloride: While maintaining the temperature at 65°C, add 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate to the solution and swirl until it dissolves.

  • Addition of Benzyl Chloride: With vigorous stirring, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride to the reaction mixture over a period of 5 minutes. The formation of a white precipitate will be observed.

  • Reaction Completion and Isolation of Precursor Salt: Continue stirring the mixture at 65°C for an additional 25 minutes. Afterward, cool the solution in an ice bath for approximately 30 minutes without stirring.

  • Filtration and Washing: Collect the crystalline piperazine dihydrochloride monohydrate by suction filtration. Wash the crystals with three 10-mL portions of ice-cold absolute ethanol and allow them to dry.

  • Isolation of 1-Benzylpiperazine Dihydrochloride: Cool the combined filtrate and washings in an ice bath. Add 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C. After thorough mixing, cool the solution for 10-15 minutes in the ice bath to precipitate 1-benzylpiperazine dihydrochloride.

  • Final Product Isolation: Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry the product.

  • Liberation of the Free Base: Dissolve the dihydrochloride salt in approximately 50 mL of water and make the solution alkaline (pH > 12) with 5N sodium hydroxide. Extract the aqueous solution with chloroform (12 x 20 mL portions). Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting pale-brown oil is 1-benzylpiperazine.

Step 2: Nitrosation of 1-Benzylpiperazine

This is a general procedure for the nitrosation of secondary amines and should be performed with appropriate safety precautions due to the carcinogenic nature of nitrosamines.

  • Dissolution of the Amine: Dissolve the synthesized 1-benzylpiperazine in an aqueous acidic solution (e.g., hydrochloric acid) and cool the solution to 0-5°C in an ice-salt bath.

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

  • Nitrosation Reaction: Slowly add the sodium nitrite solution dropwise to the stirred, cooled solution of 1-benzylpiperazine hydrochloride. Maintain the temperature below 5°C throughout the addition.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Once the reaction is complete, neutralize the mixture carefully with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 1-Nitroso-4-(phenylmethyl)piperazine. Further purification can be achieved by chromatography if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the qualitative and quantitative analysis of 1-Nitroso-4-(phenylmethyl)piperazine.[6][7][8]

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.

  • GC Column: A non-polar capillary column, such as a 5% phenyl/95% methyl silicone column, is appropriate.

  • Oven Program: A temperature gradient can be used, for example, starting at 150°C, holding for 1 minute, then ramping to 290°C.

  • Carrier Gas: Helium is a common carrier gas.

  • MS Detector: The mass spectrometer can be operated in electron ionization (EI) mode. The mass spectrum of the parent compound, benzylpiperazine, shows characteristic fragments at m/z 91 (base peak), 134, and 176.[8] The nitroso derivative would be expected to show a molecular ion peak corresponding to its molecular weight and a fragmentation pattern influenced by the nitroso group.

Biological Activity and Signaling Pathways

The primary biological significance of 1-Nitroso-4-(phenylmethyl)piperazine is its potential carcinogenicity, a characteristic shared by many N-nitroso compounds. These compounds are generally not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[9][10] The parent compound, 1-benzylpiperazine (BZP), is a known central nervous system stimulant that acts on dopaminergic and serotonergic systems.[1][10] However, the addition of the nitroso group drastically alters its biological activity towards that of a potential pro-carcinogen.

The metabolic activation of N-nitrosamines is a critical pathway leading to their carcinogenicity. This process is primarily mediated by cytochrome P450 enzymes in the liver.[9][10]

Metabolic_Activation_of_Nitrosamines Metabolic Activation and DNA Adduct Formation of N-Nitrosamines cluster_0 Phase I Metabolism cluster_1 Spontaneous Decomposition cluster_2 DNA Damage cluster_3 Cellular Consequences N-Nitrosamine N-Nitrosamine Alpha-Hydroxy Nitrosamine Alpha-Hydroxy Nitrosamine N-Nitrosamine->Alpha-Hydroxy Nitrosamine Cytochrome P450 (CYP) enzymes (α-hydroxylation) Diazonium_Ion Alkyldiazonium Ion (Highly Reactive Electrophile) Alpha-Hydroxy Nitrosamine->Diazonium_Ion Aldehyde Aldehyde Alpha-Hydroxy Nitrosamine->Aldehyde DNA_Adduct Alkylated DNA Adducts Diazonium_Ion->DNA_Adduct Alkylation DNA DNA Mutation Mutation DNA_Adduct->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Uncontrolled Cell Proliferation

References

1-Benzyl-4-nitrosopiperazine: An Inquiry into its Research Potential

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current scientific literature surrounds the specific biological activities and research applications of 1-Benzyl-4-nitrosopiperazine. Despite its availability as a research chemical, dedicated studies elucidating its pharmacological profile are conspicuously absent. This technical guide addresses this knowledge void by exploring the potential research avenues for this compound, drawing insights from the well-documented activities of its structural components: the benzylpiperazine scaffold and the N-nitroso group.

While direct experimental data for this compound is not publicly available, its chemical structure suggests several plausible hypotheses for its biological function. The benzylpiperazine moiety is a common pharmacophore found in a wide range of biologically active compounds, and the N-nitroso group is a known modulator of nitric oxide signaling, albeit with associated toxicological concerns. This guide will, therefore, extrapolate from related compounds to propose potential research applications, accompanied by hypothetical experimental protocols and pathway diagrams to stimulate future investigation into this understudied molecule.

Physicochemical Properties

A summary of the basic chemical information for this compound is presented below.

PropertyValueReference
CAS Number 40675-45-4[1][2]
Molecular Formula C₁₁H₁₅N₃O[1]
Molecular Weight 205.26 g/mol [1]
IUPAC Name This compound[1]
Synonyms 1-Nitroso-4-(phenylmethyl)piperazine[1]
Purity (by HPLC) ≥96.07% (example from a commercial supplier)[1]
Storage Conditions Refrigerator (2-8°C) for long-term storage[1]

Potential Research Applications and Hypothesized Mechanisms

Based on the activities of related compounds, this compound could be investigated for the following applications:

Anticancer Agent

The piperazine ring is a key structural feature in numerous anticancer drugs.[3] Various arylpiperazine derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including lung, cervical, breast, and gastric carcinomas.[4] The proposed anticancer activity could stem from the induction of apoptosis and cell cycle arrest.[3][5]

Hypothesized Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis through modulation of key signaling pathways, such as the PI3K/AKT pathway, which is crucial for cancer cell survival and proliferation.[3]

This compound This compound PI3K PI3K This compound->PI3K Inhibition AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT pathway by this compound, leading to apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Neuroprotective Agent

Several piperazine derivatives have shown promise as therapeutic agents for neurological disorders, including Alzheimer's disease.[6] Their mechanisms of action can involve the modulation of various receptors and signaling pathways in the central nervous system. Benzylpiperazine itself has been shown to have complex effects on monoamine neurotransmitters.[7]

Hypothesized Experimental Workflow: Evaluation of Neuroprotective Effects

A potential workflow to investigate the neuroprotective properties of this compound could involve an in vitro model of neurotoxicity.

Neuronal Cell Culture Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treatment Treatment Induce Neurotoxicity->Treatment Co-treatment with This compound Assess Viability Assess Viability Treatment->Assess Viability Measure Biomarkers Measure Biomarkers Treatment->Measure Biomarkers

Caption: Workflow for assessing the neuroprotective potential of this compound in vitro.

Experimental Protocol: SH-SY5Y Neuroblastoma Cell Viability Assay

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides, to model Parkinson's or Alzheimer's disease, respectively.

  • Co-treatment: Concurrently treat the cells with various concentrations of this compound.

  • Viability Assessment: After 24-48 hours, assess cell viability using the MTT assay as described previously.

  • Biomarker Analysis: Measure markers of apoptosis (e.g., caspase-3 activity) and oxidative stress (e.g., reactive oxygen species levels) to elucidate the mechanism of protection.

Cardiovascular Agent

The N-nitroso group suggests that this compound could act as a nitric oxide (NO) donor. NO is a critical signaling molecule in the cardiovascular system, involved in processes such as vasodilation.[8] However, it is important to note that N-nitrosamines are also a class of compounds with known carcinogenic potential, which would be a significant consideration in any therapeutic development.[9][10] Benzylpiperazine itself has been reported to have cardiovascular implications, primarily sympathomimetic effects.[7]

Hypothesized Mechanism: Nitric Oxide Release

This compound could potentially undergo enzymatic or non-enzymatic decomposition to release nitric oxide.

This compound This compound Decomposition Decomposition This compound->Decomposition Enzymatic/Non-enzymatic Nitric Oxide (NO) Nitric Oxide (NO) Decomposition->Nitric Oxide (NO) Biological Effects Biological Effects Nitric Oxide (NO)->Biological Effects e.g., Vasodilation

Caption: Proposed pathway for the release of nitric oxide from this compound.

Experimental Protocol: Griess Assay for Nitrite Detection

The Griess assay can be used to indirectly measure NO release by quantifying its stable breakdown product, nitrite, in a cell-free or cell-based system.

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable buffer. For cell-based assays, incubate the compound with endothelial cells (e.g., HUVECs).

  • Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Mix the sample supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Future Directions and Considerations

The potential research applications outlined above are speculative and require rigorous experimental validation. A critical first step would be a comprehensive toxicological evaluation of this compound, particularly concerning its potential carcinogenicity as an N-nitrosamine. Structure-activity relationship (SAR) studies, synthesizing and testing analogs with modifications to the benzyl and piperazine moieties, would be invaluable in identifying compounds with improved potency and reduced toxicity.[11][12]

References

1-Benzyl-4-nitrosopiperazine: A Comprehensive Technical Guide for the Pharmaceutical Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide. These compounds, often classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs) or within the final drug product during its shelf life. This technical guide provides an in-depth analysis of 1-benzyl-4-nitrosopiperazine, a potential nitrosamine impurity arising from drug substances or intermediates containing the 1-benzylpiperazine moiety.

This document outlines the potential formation pathways of this compound, provides a framework for its toxicological risk assessment using a read-across approach from structurally related nitrosamines, and details recommended analytical procedures for its detection and quantification at trace levels. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively control and mitigate the risks associated with this potential impurity.

Introduction to this compound

This compound is an N-nitrosamine compound with the chemical formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol [1]. Its structure features a nitroso group attached to one of the nitrogen atoms of the piperazine ring, with a benzyl group on the other nitrogen. The presence of the 1-benzylpiperazine structural motif in certain APIs or their synthetic precursors raises the potential for the formation of this nitrosamine impurity.

Chemical Structure:

Formation Pathways

The formation of this compound, like other N-nitrosamines, occurs through the reaction of a secondary or tertiary amine with a nitrosating agent. The primary amine precursor for this impurity is 1-benzylpiperazine.

Key Reactants:

  • Amine Precursor: 1-Benzylpiperazine, a secondary amine, is the direct precursor. It can be present as a starting material, an intermediate, or an impurity in the API synthesis[2]. Impurities from the synthesis of 1-benzylpiperazine, such as unreacted piperazine or N,N'-dibenzylpiperazine, could also potentially contribute to the formation of other nitrosamines.

  • Nitrosating Agents: Nitrous acid (HNO₂), which is formed from nitrite salts (e.g., sodium nitrite) under acidic conditions, is the most common nitrosating agent[3]. Other sources of nitrosating agents can include nitrogen oxides (NOx) present in the manufacturing environment.

Reaction Conditions:

The nitrosation of secondary amines is typically favored under acidic conditions (pH 3-6), where the concentration of the active nitrosating species is maximized[4]. However, the reaction can also be catalyzed by other factors present in the drug product formulation, such as formaldehyde[5]. The presence of trace amounts of nitrites in excipients is a significant risk factor for nitrosamine formation in the final drug product during manufacturing and storage[6][7][8][9][10].

dot

cluster_reactants Reactants cluster_conditions Conditions 1-Benzylpiperazine 1-Benzylpiperazine Nitrosation Reaction Nitrosation 1-Benzylpiperazine->Nitrosation Reaction Nitrosating Agent (e.g., HNO2) Nitrosating Agent (e.g., HNO2) Nitrosating Agent (e.g., HNO2)->Nitrosation Reaction Acidic pH (3-6) Acidic pH (3-6) Acidic pH (3-6)->Nitrosation Reaction Favors Presence of Nitrites in Excipients Presence of Nitrites in Excipients Presence of Nitrites in Excipients->Nitrosation Reaction Source of Nitrosating Agent Catalysts (e.g., Formaldehyde) Catalysts (e.g., Formaldehyde) Catalysts (e.g., Formaldehyde)->Nitrosation Reaction Catalyzes This compound This compound Nitrosation Reaction->this compound

Caption: Formation pathway of this compound.

Toxicological Risk Assessment

Due to the lack of specific carcinogenicity data for this compound, a read-across approach is necessary to estimate its carcinogenic potency and establish an acceptable intake (AI) limit. This approach involves using toxicological data from structurally similar compounds.

Read-Across Approach

The European Medicines Agency (EMA) has established a Carcinogenic Potency Categorisation Approach (CPCA) for N-nitrosamines, which assigns them to one of five potency categories based on structural features[11][12][13]. The potency score is calculated based on α-hydrogen scores and the presence of activating or deactivating features.

For this compound, a read-across to N-nitrosodibenzylamine is a scientifically sound approach due to the presence of the N-nitroso-benzylamine structural alert in both molecules.

Carcinogenic Potency Data of Surrogates
CompoundTD₅₀ (mg/kg/day)SpeciesPotency Category (CPCA)
N-Nitrosodibenzylamine3.5Rat3
N-Nitrosopiperidine0.499 - 1.2Rat3
1-Methyl-4-nitrosopiperazine0.140 (single dose study)Rat2

Note: TD₅₀ is the dose that causes tumors in 50% of the animals[14][15][16][17][18].

Based on the CPCA framework, N-nitrosamines with a benzylic α-carbon are generally considered to have moderate carcinogenic potency. N-nitrosodibenzylamine is placed in Potency Category 3, which corresponds to an Acceptable Intake (AI) of 400 ng/day[19][20]. A similar categorization would be appropriate for this compound.

dot

cluster_target Target Compound cluster_surrogates Structural Surrogates This compound This compound Read-Across Assessment Read-Across (EMA CPCA) This compound->Read-Across Assessment N-Nitrosodibenzylamine N-Nitrosodibenzylamine N-Nitrosodibenzylamine->Read-Across Assessment TD50: 3.5 mg/kg/day N-Nitrosopiperidine N-Nitrosopiperidine N-Nitrosopiperidine->Read-Across Assessment TD50: ~0.5-1.2 mg/kg/day 1-Methyl-4-nitrosopiperazine 1-Methyl-4-nitrosopiperazine 1-Methyl-4-nitrosopiperazine->Read-Across Assessment TD50: 0.140 mg/kg/day Acceptable Intake (AI) Limit Acceptable Intake (AI) Limit Read-Across Assessment->Acceptable Intake (AI) Limit Potency Category 3 AI: 400 ng/day

Caption: Read-across toxicological assessment workflow.

Analytical Methodologies

Sensitive and specific analytical methods are required to detect and quantify this compound at trace levels in pharmaceutical matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most suitable techniques.

Sample Preparation

A robust sample preparation procedure is crucial to ensure accurate and reproducible results. The choice of extraction solvent and technique will depend on the drug product matrix.

General Protocol:

  • Sample Weighing: Accurately weigh a representative amount of the drug substance or crushed tablets.

  • Extraction: Extract the sample with a suitable solvent, such as methanol or a mixture of methanol and water. Sonication or mechanical shaking can be used to improve extraction efficiency.

  • Centrifugation/Filtration: Centrifuge the sample to pelletize excipients and filter the supernatant through a 0.22 µm filter to remove particulate matter.

  • Internal Standard: Spike the sample with an appropriate isotopically labeled internal standard (e.g., this compound-d7) to correct for matrix effects and variations in instrument response.

dot

Start Start Weigh Sample 1. Weigh Drug Substance or Crushed Tablets Start->Weigh Sample Add Extraction Solvent 2. Add Methanol/Water Weigh Sample->Add Extraction Solvent Extract 3. Sonicate/Shake Add Extraction Solvent->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Filter 5. Filter Supernatant (0.22 µm) Centrifuge->Filter Spike IS 6. Spike with Internal Standard Filter->Spike IS Analyze LC-MS/MS or GC-MS/MS Analysis Spike IS->Analyze End End Analyze->End

Caption: General sample preparation workflow.

LC-MS/MS Method

LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile nitrosamines.

Experimental Protocol:

ParameterRecommended Conditions
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient A suitable gradient to separate the analyte from matrix components
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) positive mode
MRM Transitions Precursor ion (m/z 206.1) to product ions (e.g., m/z 91.1, m/z 176.1)
GC-MS/MS Method

GC-MS/MS is suitable for the analysis of thermally stable and volatile nitrosamines.

Experimental Protocol:

ParameterRecommended Conditions
GC System Gas chromatograph with a suitable injector
Column Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Oven Program A temperature gradient to ensure good separation
Injection Mode Splitless
MS System Triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
MRM Transitions Precursor ion (m/z 205) to product ions (e.g., m/z 91, m/z 175)

Control Strategies

A comprehensive control strategy should be implemented to mitigate the risk of this compound contamination.

  • Raw Material Control:

    • Source 1-benzylpiperazine from qualified suppliers with stringent controls on impurities.

    • Test incoming lots of critical raw materials and excipients for nitrite content.

  • Process Optimization:

    • Avoid reaction conditions that favor nitrosation (e.g., strongly acidic pH, high temperatures) where possible.

    • Consider the use of nitrosamine scavengers, such as ascorbic acid, in the formulation.

  • Finished Product Testing:

    • Perform risk-based testing of finished drug product batches for the presence of this compound.

  • Stability Studies:

    • Monitor the levels of this compound during stability studies to assess the potential for its formation over the product's shelf life.

Conclusion

This compound is a potential nitrosamine impurity that requires careful consideration in the development and manufacturing of pharmaceuticals containing the 1-benzylpiperazine moiety. A proactive approach, incorporating a thorough understanding of its formation pathways, a scientifically justified toxicological risk assessment, and the implementation of sensitive analytical methods and robust control strategies, is essential to ensure patient safety and regulatory compliance. This technical guide provides a framework for the pharmaceutical industry to address the challenges posed by this potential impurity.

References

An In-depth Technical Guide on the Formation Mechanism of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 1-Benzyl-4-nitrosopiperazine, a compound of interest in pharmaceutical research and development due to its structural relation to various biologically active molecules. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and potential side reactions.

Introduction

This compound belongs to the N-nitrosamine class of compounds. The core structure consists of a piperazine ring N-substituted with a benzyl group and a nitroso group. The formation of such N-nitrosamines is a significant area of study, particularly in the context of drug substance stability and impurity profiling, as N-nitrosamines are often classified as potential genotoxic impurities. Understanding the mechanism of its formation is crucial for controlling its presence in pharmaceutical products and for its potential use as a synthetic intermediate.

Primary Formation Pathway: N-Nitrosation of 1-Benzylpiperazine

The principal method for the synthesis of this compound is the N-nitrosation of its secondary amine precursor, 1-Benzylpiperazine. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperazine ring that is not substituted with the benzyl group.

The overall reaction can be represented as follows:

cluster_reactants Reactants cluster_products Product 1-Benzylpiperazine 1-Benzylpiperazine Product This compound 1-Benzylpiperazine->Product N-Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, H+) Nitrosating_Agent->Product

Caption: General overview of the N-nitrosation of 1-Benzylpiperazine.

Reaction Mechanism

The N-nitrosation of secondary amines like 1-benzylpiperazine in an acidic medium typically proceeds through the formation of a nitrosonium ion (NO⁺) from a nitrite source, such as sodium nitrite (NaNO₂). The mechanism involves the following key steps:

  • Formation of Nitrous Acid: In the presence of a strong acid (e.g., HCl), sodium nitrite is protonated to form nitrous acid (HNO₂).

  • Formation of the Nitrosonium Ion: Nitrous acid is further protonated and subsequently loses a molecule of water to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 1-benzylpiperazine acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Deprotonation: A final deprotonation step yields the stable N-nitrosamine, this compound.

NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 Protonation H+ Acid (H+) H+->HNO2 NO+ Nitrosonium Ion (NO+) HNO2->NO+ Dehydration Intermediate Protonated Intermediate NO+->Intermediate 1-Benzylpiperazine 1-Benzylpiperazine 1-Benzylpiperazine->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Deprotonation

Caption: Stepwise mechanism of this compound formation.

Experimental Protocols

Synthesis of the Precursor: 1-Benzylpiperazine

A common method for the synthesis of 1-benzylpiperazine involves the reaction of piperazine with benzyl chloride.[1]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Absolute ethanol

  • Benzyl chloride

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (50 ml) is warmed to 65°C.

  • Piperazine dihydrochloride monohydrate (0.125 mole) is dissolved in the warm solution with swirling.

  • Recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring while maintaining the temperature at 65°C.

  • The reaction mixture is stirred for an additional 25 minutes at 65°C, then cooled in an ice bath for 30 minutes.

  • The precipitated piperazine dihydrochloride monohydrate is collected by suction filtration and washed with ice-cold absolute ethanol.

  • The combined filtrate and washings are cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride.

  • The precipitated 1-benzylpiperazine dihydrochloride is collected by filtration, washed with dry benzene, and dried. The yield is typically 93-95%.[1]

  • The dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with 5N sodium hydroxide.

  • The aqueous solution is extracted multiple times with chloroform.

  • The combined chloroform extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The resulting oil is distilled under reduced pressure to yield pure 1-benzylpiperazine (b.p. 122–124°C/2.5 mm).[1]

Synthesis of this compound

Materials:

  • 1-Benzylpiperazine

  • 6N Hydrochloric acid

  • Sodium nitrite

  • Deionized water

  • Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • 1-Benzylpiperazine (10 mmol) is dissolved in 6N HCl (6 mL) and the solution is cooled to -10°C in an ice-salt bath.

  • A solution of sodium nitrite (10 mmol) in deionized water (12 mL) is added dropwise over 1 hour, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 15 minutes at the same temperature.

  • The pH of the solution is carefully adjusted to 10 with a sodium hydroxide solution while keeping the temperature below 0°C.

  • The aqueous mixture is extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Quantitative Data

Quantitative data for the synthesis of this compound is limited in the public domain. However, data for the precursor and related compounds can provide valuable insights.

CompoundPropertyValueReference
1-Benzylpiperazine Boiling Point122–124°C / 2.5 mmHg[1]
Yield (as dihydrochloride)93-95%[1]
This compound Molecular FormulaC₁₁H₁₅N₃O[3]
Molecular Weight205.26 g/mol [3]
Purity (by HPLC)96.07%[3]
N-Nitrosopiperazine Yield (from piperazine)72%[2]

Potential Side Reactions and Byproducts

The primary side reaction of concern during the nitrosation of 1-benzylpiperazine is the potential for di-nitrosation if piperazine is present as an impurity or if the reaction conditions are not carefully controlled. This would lead to the formation of 1,4-dinitrosopiperazine.

Furthermore, during the synthesis of the 1-benzylpiperazine precursor, a common byproduct is N,N'-dibenzylpiperazine, which results from the reaction of benzyl chloride with both nitrogen atoms of the piperazine ring.[4]

cluster_main Main Reaction cluster_side Side Reactions 1-Benzylpiperazine 1-Benzylpiperazine This compound This compound 1-Benzylpiperazine->this compound + NaNO2, H+ Piperazine_impurity Piperazine (impurity) 1,4-Dinitrosopiperazine 1,4-Dinitrosopiperazine Piperazine_impurity->1,4-Dinitrosopiperazine + 2 NaNO2, H+ 1-Benzylpiperazine_side 1-Benzylpiperazine N,N'-Dibenzylpiperazine N,N'-Dibenzylpiperazine 1-Benzylpiperazine_side->N,N'-Dibenzylpiperazine + Benzyl Chloride (in precursor synthesis)

Caption: Potential side reactions in the synthesis pathway.

Conclusion

The formation of this compound is primarily achieved through the N-nitrosation of 1-benzylpiperazine. This reaction proceeds via an electrophilic attack of the nitrosonium ion on the secondary amine. Careful control of reaction conditions is necessary to minimize the formation of byproducts such as 1,4-dinitrosopiperazine. A thorough understanding of this formation mechanism is essential for professionals in drug development to control potential impurities and to utilize this chemistry for the synthesis of novel compounds. Further research to establish a detailed, optimized, and fully characterized synthesis protocol for this compound would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Benzyl-4-nitrosopiperazine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of its structural fragments and data from analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 40675-45-4[1]

  • Molecular Formula: C₁₁H₁₅N₃O[1]

  • Molecular Weight: 205.26 g/mol [1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the benzyl group, the piperazine ring, and the N-nitroso group, supplemented with data from similar structures.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25-7.40m5HAromatic protons (C₆H₅)
~4.4-4.6t2H-N(NO)-CH₂- (axial)
~3.8-4.0t2H-N(NO)-CH₂- (equatorial)
~3.60s2HBenzyl protons (-CH₂-Ph)
~2.6-2.8t4H-N(CH₂Ph)-CH₂-

Note: The piperazine ring protons are expected to show complex splitting patterns due to conformational isomers (cis/trans) arising from the nitroso group, similar to what is observed in N,N'-dinitrosopiperazine.[2]

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~137-138Quaternary aromatic carbon (C-Ar)
~129-130Aromatic CH (ortho, para)
~128-129Aromatic CH (meta)
~127-128Aromatic CH
~62-63Benzyl carbon (-CH₂-Ph)
~52-54-N(CH₂Ph)-CH₂-
~45-48-N(NO)-CH₂-

Table 3: Predicted IR Data (KBr, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3030MediumAromatic C-H stretch
~2950-2800MediumAliphatic C-H stretch
~1600, ~1495, ~1450Medium-WeakAromatic C=C skeletal vibrations
~1470-1440StrongN-N=O stretch (N-nitrosamine)
~1350MediumC-N stretch (benzylamine moiety)
~1100MediumC-N stretch (piperazine ring)
~740, ~700StrongMonosubstituted benzene C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (EI-MS) Data

m/zRelative IntensityAssignment
205Moderate[M]⁺ (Molecular ion)
175Low[M - NO]⁺
91High[C₇H₇]⁺ (Tropylium ion, benzyl fragment)
85Moderate[C₄H₉N₂]⁺ (Piperazine fragment)

Note: The fragmentation pattern is likely to be dominated by the stable benzyl cation (tropylium ion) at m/z 91. The molecular ion peak at m/z 205 is expected.

Biological Context and Potential Signaling Pathways

While specific signaling pathways for this compound are not well-documented, compounds containing the benzylpiperazine scaffold have shown a range of biological activities. For instance, various benzylpiperazine derivatives have been investigated as σ1 receptor ligands, which are involved in modulating nociceptive signaling and may have therapeutic potential for chronic pain.[3] Other derivatives have been synthesized and evaluated for anti-Helicobacter pylori activity.[4]

Nitrosopiperazines, as a class, are of interest due to their potential formation from piperazine-based CO₂ capture systems and their classification as potential carcinogens.[5] The biological activity of nitrosamines is often linked to their metabolic activation to alkylating agents that can damage DNA.

Given the lack of a specific signaling pathway, the following diagram illustrates a generalized workflow for the spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Purification->MS Sample Submission IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Sample Submission NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Purification->NMR Sample Submission Data_Integration Integration of Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same sample. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

4.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

4.3 Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of relative ion abundance versus m/z. For more gentle ionization and to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, particularly with a liquid chromatography (LC-MS) setup.[6][7][8][9]

References

Thermal and photolytic degradation pathways of nitrosopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal and photolytic degradation pathways of nitrosopiperazines, a class of compounds of significant interest due to their potential presence as impurities in pharmaceutical products. Understanding the degradation kinetics, products, and underlying mechanisms is crucial for the development of stable drug formulations and robust analytical methods. This document summarizes key quantitative data, details experimental protocols for studying degradation, and presents visual representations of the degradation pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

Nitrosopiperazines are N-nitroso compounds derived from piperazine, a common scaffold in many active pharmaceutical ingredients (APIs). The presence of nitrosamine impurities, including nitrosopiperazines, in drug products is a significant concern for regulatory agencies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] The formation of these impurities can occur during synthesis, formulation, or storage, and their degradation can be induced by external factors such as heat and light. A thorough understanding of the thermal and photolytic degradation pathways of nitrosopiperazines is therefore essential for risk assessment, control strategy development, and ensuring patient safety. This guide aims to provide an in-depth technical resource on the core aspects of nitrosopiperazine degradation.

Thermal Degradation of Nitrosopiperazines

The thermal stability of nitrosopiperazines is a critical factor in the context of drug manufacturing and storage, where elevated temperatures may be encountered. The degradation is influenced by several factors, including temperature, the concentration of the parent amine (piperazine), and the pH of the solution.[3]

Factors Influencing Thermal Degradation
  • Temperature: As with most chemical reactions, an increase in temperature significantly accelerates the thermal decomposition of nitrosopiperazines.[3]

  • Piperazine Concentration: The concentration of piperazine has been shown to affect the degradation rate of mononitrosopiperazine (MNPZ).[1][3]

  • CO2 Loading: In the context of amine-based carbon capture systems, CO2 loading in aqueous piperazine solutions has been identified as a factor influencing MNPZ decomposition.[1][3]

  • pH: The pH of the solution can play a role in the stability and degradation kinetics of nitrosamines.

Degradation Pathways and Products

The primary step in the thermal decomposition of nitrosopiperazines is believed to be the cleavage of the N-N and C-N bonds.[4] For instance, the thermolysis of 1,4-dinitropiperazine (DNP) has been shown to yield formaldehyde (CH2O), nitrogen dioxide (NO2), and nitric oxide (NO) as major products, with smaller amounts of carbon dioxide (CO2) and hydrogen cyanide (HCN) also being formed.[4]

The thermal degradation of mononitrosopiperazine (MNPZ) in aqueous piperazine solutions is understood to follow pseudo-first-order kinetics with respect to the MNPZ concentration.[3]

Quantitative Data

The following table summarizes the kinetic data for the thermal decomposition of mononitrosopiperazine (MNPZ) in aqueous piperazine (PZ) solutions.

Piperazine Concentration (m)CO2 Loading (mol CO2/equiv N)Temperature (°C)Pseudo-first-order Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Reference
80.313510.2 x 10⁻⁶94[3]
80.113512.2 x 10⁻⁶75 ± 6[3]
----116.51[4]

Note: The activation energy of 116.51 kJ/mol is for the solid-state thermolysis of 1,4-dinitropiperazine (DNP).

Experimental Protocols

A general procedure for studying the thermal degradation of nitrosopiperazines in an aqueous solution involves the following steps:

  • Solution Preparation: Prepare a stock solution of the nitrosopiperazine of interest in the desired aqueous medium (e.g., buffered water or a piperazine solution with a specific CO2 loading).

  • Reaction Setup: Aliquot the stock solution into sealed reaction vessels, such as pressure-rated glass vials or stainless steel cylinders.

  • Incubation: Place the reaction vessels in a temperature-controlled environment (e.g., an oven or a constant-temperature bath) set to the desired degradation temperature.

  • Sampling: At predetermined time intervals, remove a vessel and immediately quench the reaction by rapid cooling (e.g., in an ice bath) to halt further degradation.

  • Sample Analysis: Analyze the concentration of the remaining nitrosopiperazine and any formed degradation products using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Determine the degradation kinetics by plotting the concentration of the nitrosopiperazine as a function of time. For a first-order reaction, a plot of the natural logarithm of the concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

A robust and sensitive method for the quantification of nitrosopiperazines and their degradation products is crucial.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 × 150 mm) is commonly used.[5]

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium carbonate, pH 9.1) and an organic solvent (e.g., acetonitrile) is often employed.[3]

  • Mass Spectrometric Detection:

    • Ionization: Positive electrospray ionization (+ESI) is a suitable technique.[6][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for quantitative analysis.[5][6][7][8]

    • MRM Transitions for N-Nitrosopiperazine:

      • m/z 116.1 → 85.1 (corresponding to the loss of the nitroso group).[7]

      • m/z 116.1 → 86.1.[6]

    • MS Source Temperature: Approximately 300°C.[7]

    • Collision Energy: Optimized for the specific analyte and instrument, for example, 12 V for N-nitrosopiperazine.[7]

Visualization of Thermal Degradation Pathway

Thermal_Degradation_DNP DNP 1,4-Dinitrosopiperazine (DNP) Intermediate Unstable Intermediate (Radical Species) DNP->Intermediate Heat (N-N and C-N bond cleavage) Products Formaldehyde (CH2O) Nitrogen Dioxide (NO2) Nitric Oxide (NO) Carbon Dioxide (CO2) Hydrogen Cyanide (HCN) Intermediate->Products Further Reactions

Proposed thermal degradation pathway of 1,4-Dinitrosopiperazine (DNP).

Photolytic Degradation of Nitrosopiperazines

Nitrosopiperazines can also undergo degradation upon exposure to light, particularly in the ultraviolet (UV) region. This is a critical consideration for drug products that may be exposed to light during manufacturing, packaging, storage, or administration.

Mechanism of Photolytic Degradation

Nitrosamines, including nitrosopiperazines, exhibit a characteristic n → π* electronic transition in the UV-A region of the electromagnetic spectrum.[9] Absorption of photons in this region can lead to the homolytic cleavage of the N-N bond, initiating a cascade of degradation reactions.[10] The photodecomposition of nitrosamines can be influenced by the wavelength of the incident light, with different excitation energies potentially leading to different degradation products.[11]

Degradation Pathways and Products

The photolysis of 1-nitrosopiperazine (PZNO) has been studied, and the primary products are suggested to be 1,2,3,6-tetrahydropyrazine (PZI) and 1-nitropiperazine (PZNO2).[9] The proposed initial step involves the photolytic cleavage of the N-NO bond to form a piperazinyl radical and a nitric oxide radical. The piperazinyl radical can then react with molecular oxygen to form PZI and a hydroperoxyl radical.

Quantitative Data

Quantitative data on the photolytic degradation of nitrosopiperazines is less abundant compared to thermal degradation. The quantum yield, which is a measure of the efficiency of a photochemical process, is a key parameter. For N-nitrosodimethylamine (NDMA), a related nitrosamine, the quantum yield for photolysis at 253.7 nm has been reported to be 0.24 at pH 7.[10] While specific quantum yields for nitrosopiperazines are not widely reported, it is expected that they also undergo efficient photolysis. The photodegradation of nitrosamines generally follows pseudo-first-order kinetics.

Experimental Protocols

A typical experimental setup for studying the photolytic degradation of nitrosopiperazines involves:

  • Sample Preparation: Prepare a solution of the nitrosopiperazine in a suitable solvent (e.g., water or a buffered solution) in a quartz reaction vessel, which is transparent to UV light.

  • Irradiation: Irradiate the solution with a light source of a specific wavelength or a broad-spectrum lamp (e.g., a xenon arc lamp or a mercury vapor lamp). The light intensity should be monitored using a radiometer.

  • Sampling: At specific time intervals, withdraw aliquots from the reaction vessel.

  • Analysis: Analyze the samples for the parent nitrosopiperazine and its degradation products using an appropriate analytical technique like HPLC-MS/MS.

  • Data Analysis: Determine the photodegradation rate constant by plotting the concentration of the nitrosopiperazine against time.

For the analysis of volatile and semi-volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column with a suitable stationary phase, such as a DB-5ms, is often used.[12]

    • Injector: Split/splitless or programmed temperature vaporization (PTV) inlet.

    • Temperature Program: An optimized temperature ramp to achieve good separation of the analytes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Analyzer: A quadrupole or ion trap mass analyzer.

    • Detection Mode: Full scan for identification of unknown products or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known products.

Visualization of Photolytic Degradation Pathway

Photolytic_Degradation_PZNO PZNO 1-Nitrosopiperazine (PZNO) Radicals Piperazinyl Radical Nitric Oxide Radical PZNO->Radicals UV Light (hν) (N-N bond cleavage) PZI 1,2,3,6-Tetrahydropyrazine (PZI) Radicals->PZI + O2 PZNO2 1-Nitropiperazine (PZNO2) Radicals->PZNO2 Further Reactions

Proposed photolytic degradation pathway of 1-Nitrosopiperazine (PZNO).

Conclusion

The thermal and photolytic degradation of nitrosopiperazines are complex processes influenced by a variety of factors. This guide has provided a consolidated overview of the current understanding of these degradation pathways, including key kinetic data, degradation products, and experimental methodologies. The provided visualizations of the degradation pathways offer a simplified yet informative representation of the chemical transformations.

For researchers, scientists, and drug development professionals, a thorough grasp of these degradation mechanisms is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. While significant progress has been made, further research is warranted to fully elucidate the more intricate aspects of these degradation pathways, particularly for a wider range of nitrosopiperazine derivatives and under various pharmaceutically relevant conditions. The development of more comprehensive quantitative models and the identification of all major and minor degradation products will be critical for advancing the field.

References

Toxicological Profile of N-Nitrosopiperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of N-nitrosopiperazine derivatives. These compounds are a class of nitrosamines that are of significant concern due to their potential carcinogenicity and genotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to offer a thorough resource for professionals in toxicology and drug development.

Quantitative Toxicological Data

The carcinogenic potential of various N-nitrosopiperazine derivatives has been evaluated in several rodent studies. The following tables summarize the key findings from this research, presenting data on tumor incidence, dosage, and experimental conditions to facilitate comparison.

Table 1: Carcinogenicity of N-Nitrosopiperazine and its Derivatives in Rats

CompoundSpecies/StrainRoute of AdministrationDosing RegimenTarget Organs for TumorsTumor IncidenceReference
1-Nitrosopiperazine (NO-PIP)Female F344 RatsIntravesical40 mg, twice a week for 48 weeksNasal Mucosa, Urinary Bladder4/12 (nasal carcinomas), 2/12 (transitional cell neoplasms of the bladder)[1]
1,4-Dinitrosopiperazine (DNP)Female F344 RatsIntravesical5.2 mg, twice a week for 36 weeksNasal Mucosa, Urinary Bladder5/10 (nasal adenocarcinomas or neuroblastomas), 1/10 (transitional cell carcinoma of the bladder)[1]
1-NitrosopiperazineMRC RatsOral (drinking water)400 mg/L and 800 mg/L, 20 ml/rat/day, 5 days/week for lifeOlfactory System, LiverHigh incidence of olfactory tumors (mostly esthesioneuroblastomas) and a small number of liver tumors in both dose groups.[2]
Nitroso-3-piperidinolSprague-Dawley RatsOral (drinking water)Molar equivalent dosesNasal Cavity, Upper Alimentary Tract, Liver100% of rats developed tumors. High incidence of nasal cavity and upper alimentary tract tumors, few liver tumors.[3]
Nitroso-4-piperidinolSprague-Dawley RatsOral (drinking water)Molar equivalent dosesNasal Cavity, Liver100% of rats developed tumors. High incidence of nasal cavity tumors and liver tumors (in females).[3]
Nitroso-4-piperidoneSprague-Dawley RatsOral (drinking water)Molar equivalent dosesNasal Cavity, Liver100% of rats developed tumors. High incidence of nasal cavity tumors and liver tumors (in females).[3]
Dinitroso-2,6-dimethylpiperazine (Me2DNP)F344 RatsOral (drinking water)Similar dose ratesEsophagusHigh incidence of esophageal tumors.[4]
Nitroso-3,4,5-trimethylpiperazine (Me3NP)F344 RatsOral (drinking water)Similar dose ratesNasal CavityHigh incidence of nasal cavity tumors.[4]
1-Nitroso-3,5-dimethylpiperazineFemale Fischer 344 RatsOral (drinking water)0.7 mM solution, 100 ml/rat/week for up to 50 weeksThymus, Hematopoietic system~100% incidence of undifferentiated lymphomas of the thymus and leukemias within 30 weeks.[5]
1-Nitroso-3,4,5-trimethylpiperazineFemale Fischer 344 RatsOral (drinking water)0.7 mM solution, 100 ml/rat/week for 26 weeksThymus, Hematopoietic system~100% incidence of undifferentiated lymphomas of the thymus and leukemias within 30 weeks.[5]
1-Nitroso-4-acetyl-3,5-dimethylpiperazineFemale Fischer 344 RatsOral (drinking water)0.7 mM solution, 100 ml/rat/week for up to 50 weeksEsophagus100% of rats died with esophageal tumors within 30 weeks.[5]
1-Nitroso-4-benzoyl-3,5-dimethylpiperazineFemale Fischer 344 RatsOral (drinking water)0.7 mM solution, 100 ml/rat/week for 50 weeksForestomachWeakly carcinogenic, inducing a small number of forestomach tumors.[5]

Table 2: Carcinogenicity of Methylated Nitrosopiperazines in Hamsters

CompoundSpecies/StrainRoute of AdministrationDosing RegimenTarget Organs for TumorsTumor IncidenceReference
Dinitroso-2,6-dimethylpiperazine (Me2DNP)Syrian Golden HamstersGavageSimilar dose ratesForestomach, LiverHigh incidence of papillomas of the forestomach; small number of liver angiosarcomas.[4]
Nitroso-3,4,5-trimethylpiperazine (Me3NP)Syrian Golden HamstersGavageSimilar dose ratesForestomach, Lung, Liver, EsophagusHigh incidence and multiplicity of forestomach papillomas and lung tumors; small number of liver angiosarcomas and two cases of esophageal papillomas.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. This section outlines the key experimental protocols used in the assessment of N-nitrosopiperazine derivatives.

Enhanced Bacterial Reverse Mutation Assay (Ames Test) for N-Nitrosamines

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For N-nitrosamines, an enhanced protocol is recommended due to their requirement for metabolic activation.[6][7]

Objective: To determine the ability of an N-nitrosopiperazine derivative to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Materials:

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA (pKM101).[7]

  • Metabolic Activation System: Aroclor 1254-induced or a combination of phenobarbital and β-naphthoflavone-induced hamster or rat liver S9 fraction (30% v/v).[6][7]

  • Cofactor Solution: NADP and Glucose-6-phosphate.

  • Minimal Glucose Agar Plates.

  • Top Agar.

  • Test Compound: N-nitrosopiperazine derivative dissolved in a suitable solvent (e.g., water, DMSO).

  • Positive Controls: Known mutagens for each strain, with and without S9 activation (e.g., NDMA, 1-Cyclopentyl-4-nitrosopiperazine).[7]

  • Negative Control: Solvent vehicle.

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, prepare the S9 mix by combining the S9 fraction, cofactor solution, and phosphate buffer. Keep on ice.

  • Pre-incubation:

    • In a sterile tube, add 100 µL of the bacterial culture.

    • Add 50 µL of the test compound at various concentrations.

    • Add 500 µL of the S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

    • Incubate the mixture at 37°C for 30 minutes.[7]

  • Plating:

    • After pre-incubation, add 2 mL of molten top agar (kept at 45°C) to each tube.

    • Vortex briefly and pour the contents onto the surface of a minimal glucose agar plate.

    • Evenly distribute the top agar and allow it to solidify.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold greater than the negative control.[6]

Gas Chromatography-Thermal Energy Analyzer (GC-TEA) for N-Nitrosopiperazine Analysis

GC-TEA is a highly selective and sensitive method for the detection and quantification of N-nitrosamines.

Objective: To quantify the concentration of N-nitrosopiperazine derivatives in various matrices (e.g., drug formulations, biological samples).

Principle: The sample is injected into a gas chromatograph for separation of its components. The eluent from the GC column is passed through a high-temperature pyrolysis furnace, which cleaves the N-NO bond in nitrosamines, releasing a nitric oxide (NO) radical. This NO radical then reacts with ozone in a reaction chamber to produce electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light in the near-infrared region, which is detected by a photomultiplier tube. The intensity of the light is proportional to the amount of the N-nitroso compound.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Equipped with a capillary column suitable for nitrosamine analysis (e.g., DB-WAX).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of the target analytes (e.g., initial temperature of 40°C, ramped to 190°C).

  • Carrier Gas: Helium.

  • Thermal Energy Analyzer (TEA):

    • Pyrolyzer Temperature: ~550°C.

    • Ozone Source: Medical-grade oxygen.

    • Cold Trap: To remove interfering compounds.

  • Data System: For peak integration and quantification.

Procedure:

  • Sample Preparation:

    • Solid Samples (e.g., drug formulations): Extraction with a suitable solvent (e.g., dichloromethane), followed by concentration.

    • Liquid Samples (e.g., urine): Liquid-liquid extraction or solid-phase extraction to isolate and concentrate the nitrosamines.

  • Calibration: Prepare a series of calibration standards of the target N-nitrosopiperazine derivative in a suitable solvent. Analyze the standards by GC-TEA to generate a calibration curve.

  • Sample Analysis: Inject a known volume of the prepared sample extract into the GC-TEA system.

  • Quantification: Identify the peak corresponding to the N-nitrosopiperazine derivative based on its retention time. Quantify the concentration using the calibration curve.

  • Confirmation: To confirm the identity of the nitrosamine, the sample can be irradiated with UV light, which selectively destroys N-nitrosamines, leading to a diminished or absent peak upon re-analysis.[8]

Molecular Signaling Pathways and Mechanisms of Toxicity

The toxicity of N-nitrosopiperazine derivatives is initiated by their metabolic activation, leading to the formation of reactive intermediates that can damage cellular macromolecules, particularly DNA. This damage, if not properly repaired, can lead to mutations and ultimately cancer.

Metabolic Activation and DNA Adduct Formation

The initial and critical step in the toxic action of N-nitrosopiperazine derivatives is their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver.[9][10] This process, known as α-hydroxylation, introduces a hydroxyl group on the carbon atom adjacent to the N-nitroso group. The resulting α-hydroxynitrosamine is unstable and spontaneously decomposes to form a highly reactive electrophilic diazonium ion. This ion can then alkylate nucleophilic sites on DNA bases, forming DNA adducts.[9][11]

Metabolic_Activation cluster_0 Metabolic Activation N-Nitrosopiperazine N-Nitrosopiperazine alpha-Hydroxynitrosamine alpha-Hydroxynitrosamine N-Nitrosopiperazine->alpha-Hydroxynitrosamine α-Hydroxylation CYP450 CYP450 CYP450->N-Nitrosopiperazine Diazonium Ion Diazonium Ion alpha-Hydroxynitrosamine->Diazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Diazonium Ion->DNA Adducts Alkylation DNA_Damage_Response cluster_1 Cellular Response to DNA Damage DNA Adducts DNA Adducts DNA_Damage_Sensing DNA Damage Sensing Proteins (e.g., ATM/ATR) DNA Adducts->DNA_Damage_Sensing p53_Activation p53 Activation DNA_Damage_Sensing->p53_Activation MAPK_Activation MAPK Activation (JNK, p38) DNA_Damage_Sensing->MAPK_Activation Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) p53_Activation->DNA_Repair Apoptosis Apoptosis p53_Activation->Apoptosis Survival Cell Survival (Mutations) p53_Activation->Survival Failed Apoptosis Cell_Cycle_Arrest->DNA_Repair DNA_Repair->Cell_Cycle_Arrest DNA_Repair->Survival Successful Repair MAPK_Activation->p53_Activation MAPK_Activation->Apoptosis Cancer Cancer Survival->Cancer Experimental_Workflow Test_Compound N-Nitrosopiperazine Derivative In_Vitro_Assays In Vitro Assays Test_Compound->In_Vitro_Assays Ames_Test Ames Test (Mutagenicity) In_Vitro_Assays->Ames_Test Mammalian_Cell_Assays Mammalian Cell Assays (Genotoxicity, Cytotoxicity) In_Vitro_Assays->Mammalian_Cell_Assays In_Vivo_Studies In Vivo Studies (Rodent Bioassays) Ames_Test->In_Vivo_Studies If Mutagenic Mammalian_Cell_Assays->In_Vivo_Studies If Genotoxic Carcinogenicity_Assessment Carcinogenicity Assessment (Tumor Incidence) In_Vivo_Studies->Carcinogenicity_Assessment Toxicokinetic_Studies Toxicokinetic Studies (ADME) In_Vivo_Studies->Toxicokinetic_Studies Risk_Assessment Risk Assessment Carcinogenicity_Assessment->Risk_Assessment Toxicokinetic_Studies->Risk_Assessment

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 1-Benzyl-4-nitrosopiperazine, a compound of interest in medicinal chemistry and drug development. The protocol is based on established nitrosation reactions of secondary amines.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

ParameterValueReference
Starting Material: 1-Benzylpiperazine
Molecular FormulaC₁₁H₁₆N₂[1]
Molar Mass176.26 g/mol [1]
Product: this compound
CAS Number40675-45-4[2][3]
Molecular FormulaC₁₁H₁₅N₃O[2]
Molar Mass205.26 g/mol [2]
Purity by HPLC96.07%[2]

Experimental Protocol: Synthesis of this compound

This protocol details the nitrosation of 1-benzylpiperazine using sodium nitrite in an acidic medium.

Materials:

  • 1-Benzylpiperazine

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylpiperazine in a suitable amount of deionized water and hydrochloric acid. Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in deionized water.

  • Nitrosation Reaction: While maintaining the temperature of the 1-benzylpiperazine solution at 0-5 °C, add the sodium nitrite solution dropwise using a dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The crude this compound can be further purified by column chromatography or recrystallization if necessary.

Storage:

Store the final product at 2-8°C for long-term stability[2].

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 1-Benzylpiperazine in HCl and cool to 0-5 °C reaction Add Sodium Nitrite solution dropwise to amine solution (maintain 0-5 °C) prep_amine->reaction prep_nitrite Prepare aqueous solution of Sodium Nitrite prep_nitrite->reaction stir Stir for 1-2 hours at 0-5 °C reaction->stir neutralize Neutralize with saturated Sodium Bicarbonate solution stir->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer over anhydrous MgSO₄ extract->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify by column chromatography (optional) evaporate->purify product This compound evaporate->product purify->product

Caption: Synthesis workflow for this compound.

References

Application Note: High-Sensitivity Detection of 1-Benzyl-4-nitrosopiperazine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory agencies worldwide have implemented stringent limits on these impurities, necessitating the development of highly sensitive and robust analytical methods for their detection and quantification at trace levels.[1] This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1-Benzyl-4-nitrosopiperazine (BNP), a potential nitrosamine impurity. The described method is intended for researchers, scientists, and drug development professionals and provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method performance characteristics.

Introduction

Nitrosamines are a class of organic compounds that have been identified as probable human carcinogens.[2] Their unexpected presence in various drug products has led to numerous recalls and a heightened focus on their control by regulatory bodies.[3] The United States Pharmacopeia (USP) has published General Chapter <1469> which provides guidance on the control and analytical testing of nitrosamine impurities.[2][4][5]

This compound (BNP) is a nitrosamine that can potentially form in drug substances or products containing a piperazine moiety and exposed to nitrosating agents. Given the low acceptable intake limits for nitrosamines, highly sensitive and selective analytical techniques are required for their accurate quantification.[6] LC-MS/MS is a well-suited technique for this purpose, offering excellent selectivity and sensitivity for the detection of trace-level impurities.[6][7]

This application note provides a comprehensive protocol for the analysis of BNP in a drug product matrix, including sample preparation, LC-MS/MS conditions, and expected validation parameters.

Materials and Methods

Reagents and Materials
  • This compound (BNP) reference standard (CAS: 40675-45-4)[8][9][10]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, resistivity ≥ 18 MΩ•cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (AR grade)

  • Internal Standard (IS): this compound-d7 or a suitable stable isotope-labeled analog. If unavailable, another nitrosamine standard with similar chromatographic behavior can be used.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Analytical column: A C18 or Phenyl-Hexyl column is recommended for good retention and peak shape. (e.g., Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm or equivalent).[11]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PVDF or PTFE)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of BNP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to create a calibration curve. A typical concentration range would be 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Working IS Solution (10 ng/mL): Dilute the IS stock solution with the diluent to a final concentration of 10 ng/mL.

Sample Preparation

The choice of sample preparation method is highly dependent on the drug product matrix.[3][12] A generic protocol for a solid dosage form is provided below.

  • Accurately weigh and transfer the powdered equivalent of one dose of the drug product into a 15 mL centrifuge tube.

  • Add 10.0 mL of diluent (e.g., methanol or a mixture of organic solvent and water).

  • Spike with the working internal standard solution.

  • Vortex for 5 minutes to ensure complete dissolution/extraction of the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS/MS Method
  • Column: Poroshell 120 Phenyl-Hexyl, 2.7 µm, 4.6 mm i.d. × 10 cm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) %B
    0.0 10
    1.0 10
    8.0 90
    10.0 90
    10.1 10

    | 15.0 | 10 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Spray Voltage: +4500 V

    • Source Temperature: 500 °C

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • BNP: Precursor Ion (m/z) 206.1 > Product Ion (m/z) 91.1 (Quantitative), 206.1 > 176.1 (Qualitative)

      • BNP-d7 (IS): Precursor Ion (m/z) 213.1 > Product Ion (m/z) 98.1

Data Presentation

The analytical method should be validated according to ICH guidelines. Typical performance characteristics for nitrosamine analysis methods are summarized in the table below.

ParameterTypical Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL
Accuracy (Recovery) 80 - 120%
Precision (%RSD) < 15%

Visualizations

Chemical Structure and Properties of this compound

Caption: Chemical properties of this compound.

Experimental Workflow for BNP Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Drug Product extract Add Diluent & IS start->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into HPLC filter->inject Sample Vial separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peaks detect->integrate Raw Data quantify Quantify using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Workflow for the analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in pharmaceutical samples. The detailed protocol for sample preparation and instrumental analysis, along with the expected performance characteristics, offers a solid foundation for method development and validation in a regulated environment. Adherence to good laboratory practices and thorough method validation are essential to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the GC-MS Analysis of Nitrosamine Impurities in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in active pharmaceutical ingredients (APIs) has become a significant concern for the pharmaceutical industry and regulatory bodies worldwide.[1][2][3] These compounds are classified as probable human carcinogens, and their presence, even at trace levels, can pose a risk to patient health.[1][4] Nitrosamines can form during the synthesis of APIs, through the degradation of the drug substance or excipients, or from contamination of raw materials.[3][4] Consequently, robust and sensitive analytical methods are required to detect and quantify these impurities to ensure the safety and quality of pharmaceutical products.[1][3]

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines.[2][4] Its high sensitivity and selectivity make it well-suited for detecting these impurities at the stringent low levels mandated by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] This document provides detailed application notes and experimental protocols for the GC-MS analysis of nitrosamine impurities in APIs.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various nitrosamine impurities in different APIs, as determined by GC-MS methods. This data is compiled from various studies and provides a comparative overview of the sensitivity of the analytical procedures.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) of Nitrosamine Impurities in Sartan APIs by GC-MS

Nitrosamine ImpurityAPILOD (ppm)LOQ (ppm)Reference
N-Nitrosodimethylamine (NDMA)Valsartan0.02 - 0.030.06 - 0.09[4][6]
N-Nitrosodiethylamine (NDEA)Valsartan0.02 - 0.030.06 - 0.09[4][6]
N-Nitrosoethylisopropylamine (NEIPA)Valsartan0.02 - 0.030.06 - 0.09[4][6]
N-Nitrosodiisopropylamine (NDIPA)Valsartan0.02 - 0.030.06 - 0.09[4][6]
N-Nitrosodimethylamine (NDMA)Losartan-0.025[5][7]
N-Nitrosodiethylamine (NDEA)Losartan-0.025[5][7]
N-Nitrosoethylisopropylamine (EIPNA)Losartan-0.050[5][7]
N-Nitrosodiisopropylamine (DIPNA)Losartan-0.050[5][7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Nitrosamine Impurities in Metformin API by GC-MS/MS

Nitrosamine ImpurityLOD (ppm)LOQ (ppm)Reference
N-Nitrosodimethylamine (NDMA)<0.001<0.001[8]
N-Nitrosodiethylamine (NDEA)<0.001<0.001[8]
N-Nitrosoethylisopropylamine (NEIPA)<0.001<0.001[8]
N-Nitrosodiisopropylamine (NDIPA)<0.001<0.001[8]
N-Nitrosodibutylamine (NDBA)<0.0025<0.0025[8]

Table 3: Reported Levels of NDMA in Metformin Finished Products

Dosage FormAverage NDMA Content (ppm)Range of NDMA Content (ppm)Reference
500 mg Finished Product0.0630.017–0.176[9]
850 mg Finished Product0.0650.016–0.145[9]
1000 mg Finished Product0.0830.017–0.179[9]
500 mg Prolonged Dosage0.0380.017–0.076[9]
750 mg Prolonged Dosage0.0270.021–0.033[9]
1000 mg Prolonged Dosage0.0190.017–0.021[9]

Experimental Protocols

Protocol 1: Sample Preparation by Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for the extraction of nitrosamines from API powders.

Materials:

  • API sample

  • Dichloromethane (DCM), residue analysis grade

  • Methanol (MeOH), LC-MS grade

  • Water, Milli-Q or equivalent

  • 1 M Hydrochloric acid (HCl)

  • Sodium sulfate, anhydrous

  • Internal Standard (IS) solution (e.g., NDMA-d6)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE)

  • GC vials with inserts

Procedure:

  • Sample Weighing: Accurately weigh approximately 250-500 mg of the powdered API into a centrifuge tube.[10]

  • Internal Standard Spiking: Add a known volume of the internal standard solution to the centrifuge tube.

  • Extraction:

    • Add 5 mL of DCM to the tube.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.

    • For some APIs, an initial dissolution in an aqueous or acidic solution may be necessary before DCM extraction. For example, for Metformin HCl, dissolve the sample in water before adding DCM.[11] For Ranitidine, dissolution in 1 M HCl can be used.[12]

  • Centrifugation: Centrifuge the sample at 4000-4500 rpm for 5-10 minutes to separate the organic and aqueous layers and pellet any undissolved solids.[13]

  • Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean tube using a Pasteur pipette. If an emulsion is present, a second centrifugation step may be required.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Filtration: Filter the dried extract through a 0.22 µm or 0.45 µm PTFE syringe filter into a clean GC vial for analysis.

Protocol 2: Sample Preparation by Headspace (HS) Analysis

This protocol is suitable for volatile nitrosamines and can minimize matrix effects.

Materials:

  • API sample

  • Headspace solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or water)[1]

  • Internal Standard (IS) solution (e.g., NDMA-d6)

  • Headspace vials (20 mL) with caps and septa[1]

  • Crimper/Decrimper

Procedure:

  • Sample Weighing: Accurately weigh an appropriate amount of the API sample directly into a 20 mL headspace vial.

  • Internal Standard and Solvent Addition:

    • Add a known volume of the internal standard solution.

    • Add a suitable headspace solvent (e.g., 1 mL of water or NMP).[1]

  • Sealing: Immediately seal the vial with a cap and septum using a crimper.

  • Incubation: Place the vial in the headspace autosampler. The incubation temperature and time need to be optimized to ensure efficient partitioning of the nitrosamines into the headspace. A typical starting point is 80-120°C for 15-30 minutes.

Protocol 3: GC-MS/MS Analysis

This protocol provides a general set of parameters for the analysis of nitrosamines. Method optimization will be required for specific instruments and applications.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS)

  • Autosampler (Liquid or Headspace)

GC Conditions:

  • Column: A mid-polar column is typically used, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm I.D., 1.8 µm film thickness).[11][12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[11]

  • Inlet Temperature: 240 °C.[11]

  • Injection Mode: Splitless or Split (e.g., split ratio 10:1).[11]

  • Injection Volume: 1-2 µL for liquid injection.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2 minutes.[11]

    • Ramp: 10-20 °C/min to 240 °C.[1]

    • Hold at 240 °C for 5-10 minutes.[11]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.[11]

  • Transfer Line Temperature: 240 °C.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for each nitrosamine and internal standard must be determined and optimized. Examples of m/z for selected ion monitoring (SIM) include NDMA (74.00, 42.00) and NDMA-d6 (80.00, 46.00).[11][12]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample API Sample Weighing Weighing Sample->Weighing IS_Spiking Internal Standard Spiking Weighing->IS_Spiking Extraction Extraction (LLE or Headspace) IS_Spiking->Extraction Cleanup Cleanup/Filtration Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC-MS analysis of nitrosamine impurities in APIs.

Method_Development cluster_method Method Development & Validation cluster_params Key Parameters cluster_validation Validation Characteristics (ICH Q2(R1)) Method_Dev Method Development Sample_Prep Sample Preparation Optimization (Solvent, pH, Extraction Technique) Method_Dev->Sample_Prep GC_Params GC Parameter Optimization (Column, Temperature Program, Flow Rate) Method_Dev->GC_Params MS_Params MS Parameter Optimization (Ionization, MRM Transitions, Collision Energy) Method_Dev->MS_Params Specificity Specificity Sample_Prep->Specificity GC_Params->Specificity MS_Params->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Key considerations for method development and validation in nitrosamine analysis.

References

Application Notes and Protocols for 1-Benzyl-4-nitrosopiperazine as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of these impurities in drug substances and products.[1][2] Accurate quantification of nitrosamines is crucial for risk assessment and ensuring patient safety. This requires the use of well-characterized reference standards in validated analytical methods.

1-Benzyl-4-nitrosopiperazine (BZN), with the molecular formula C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol , is a nitrosamine derivative of benzylpiperazine.[4] Given its structure, it can serve as a valuable reference standard for the development and validation of analytical methods to detect and quantify nitrosamine impurities, particularly those with a piperazine core. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number40675-45-4[4]
Molecular FormulaC₁₁H₁₅N₃O[4][5]
Molecular Weight205.26 g/mol [5]
AppearanceLight Tan Solid
Purity (by HPLC)≥ 96%[5]
Storage Conditions2-8°C, protected from light[5]

Application: Quantitative Analysis of Nitrosamine Impurities

This compound is intended for use as a certified reference material for the following applications:

  • Method Development and Validation: To develop and validate analytical procedures for the quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products.

  • System Suitability Testing: To verify the performance of the chromatographic system before and during sample analysis.

  • Quality Control: As a standard in routine quality control testing of raw materials and finished products.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated by the end-user for their specific matrix and instrumentation.

Protocol 1: Quantitative Analysis by HPLC-MS/MS

This method is suitable for the analysis of this compound in a variety of pharmaceutical matrices.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d5, if available)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the isotopically labeled internal standard at a concentration of 10 ng/mL in the diluent.

3. Sample Preparation (General Procedure for a Drug Product)

  • Accurately weigh a portion of the crushed tablets or capsule contents equivalent to 100 mg of the API into a centrifuge tube.

  • Add a known volume of extraction solvent (e.g., 10 mL of methanol).

  • Spike with the internal standard solution.

  • Vortex for 10 minutes, followed by sonication for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC-MS/MS Conditions

ParameterRecommended Conditions
HPLC System UPLC/UHPLC system
Column Reversed-phase C18 or Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions Precursor Ion (m/z): 206.1; Product Ions (m/z): To be determined by infusion of the standard. Likely fragments would correspond to the benzyl group (91.1) and the piperazine ring fragmentation.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis by GC-MS

This method is suitable for the analysis of thermally stable and volatile nitrosamines. The suitability of this method for this compound should be confirmed through stability studies.

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d5, if available)

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

2. Standard Solution Preparation

  • Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of dichloromethane.

  • Working Standard Solutions: Serially dilute the primary stock solution with dichloromethane to prepare a series of calibration standards ranging from 1 ng/mL to 200 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the isotopically labeled internal standard at a concentration of 50 ng/mL in dichloromethane.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Prepare the sample as described in the HPLC-MS/MS protocol (steps 1-3) using a suitable extraction solvent.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of dichloromethane and transfer to a GC vial.

4. GC-MS Conditions

ParameterRecommended Conditions
GC System Gas Chromatograph with a Mass Spectrometric Detector
Column Mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm)
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for GC-MS/MS
Monitored Ions To be determined from the mass spectrum of the standard. Expected ions would include the molecular ion (m/z 205) and characteristic fragments (e.g., m/z 91 for the benzyl group).

5. Data Analysis and Quantification

  • Follow the same procedure as described for the HPLC-MS/MS method for data analysis and quantification.

Method Validation Parameters

A summary of typical method validation parameters for nitrosamine analysis is provided below. These should be established during the validation of the specific method for this compound.

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte and internal standard.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80-120%
Precision (% RSD) Repeatability: ≤ 15%; Intermediate Precision: ≤ 20%
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10

Visualizations

Logical Workflow for Method Development and Validation

Method_Development_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation cluster_implementation Phase 3: Implementation risk_assessment Risk Assessment (ICH M7/FDA Guidance) method_dev Method Development (Technique Selection, Optimization) risk_assessment->method_dev validation Method Validation (ICH Q2(R1)) method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness implementation Routine QC Testing validation->implementation HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (0.1-100 ng/mL) centrifuge Centrifuge & Filter prep_sample Weigh & Extract Sample (Spike with IS) prep_sample->centrifuge hplc HPLC Separation centrifuge->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

References

Application Notes and Protocols for In Vitro Studies of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols for the in vitro evaluation of 1-Benzyl-4-nitrosopiperazine, a compound belonging to the N-nitrosamine class. Given the potential genotoxic and carcinogenic properties of N-nitrosamines, the following experimental frameworks are designed to assess its cytotoxic and genotoxic potential, as well as to investigate its underlying mechanism of action. These protocols are intended as a starting point and may require optimization based on specific cell lines and experimental conditions.

Compound Information
  • Name: this compound

  • CAS Number: 40675-45-4

  • Molecular Formula: C₁₁H₁₅N₃O

  • Purity (as per supplier): 96.07% by HPLC[1]

  • Storage: 2-8°C[1]

Section 1: Cytotoxicity Assessment

The initial evaluation of a novel compound involves determining its cytotoxic effects to establish a suitable concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

MTT Cell Viability Assay

Protocol:

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line commonly used for toxicity studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value should be determined from the dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of this compound on HepG2 cells (Example Data)

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 5.5
198.1 ± 4.995.3 ± 5.192.4 ± 4.7
1090.5 ± 5.385.2 ± 4.978.6 ± 5.0
2575.8 ± 4.565.4 ± 5.651.2 ± 4.8
5052.3 ± 4.140.1 ± 4.228.9 ± 3.9
10028.7 ± 3.815.6 ± 3.58.3 ± 2.1
IC₅₀ (µM) ~55 ~45 ~28

Data are presented as mean ± standard deviation of three independent experiments.

Section 2: Genotoxicity Assessment

N-nitrosamines are often pro-mutagens that require metabolic activation to exert their genotoxic effects.[2] Therefore, in vitro genotoxicity assays should be conducted with and without an exogenous metabolic activation system, such as a rat liver S9 fraction.[3]

In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.

Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., CHO-K1, TK6) in culture flasks or plates.

  • Treatment: Treat the cells with at least three concentrations of this compound (selected based on cytotoxicity data, typically up to the IC₅₀), a vehicle control, and a positive control (e.g., mitomycin-C without S9, cyclophosphamide with S9). Perform parallel experiments with and without the S9 metabolic activation mix.

  • Incubation: Incubate for a short period (e.g., 3-6 hours) with the compound and S9 mix, then wash and incubate for a further 1.5-2.0 cell cycles in fresh medium. For treatments without S9, a continuous treatment for 1.5-2.0 cell cycles is also recommended.

  • Cell Harvest and Staining: Harvest the cells, treat them with a hypotonic solution, and fix them. Drop the cell suspension onto microscope slides and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.

Data Presentation:

Table 2: Micronucleus Induction by this compound (Example Data)

Treatment GroupConcentration (µM)Metabolic Activation (S9)% Micronucleated Cells
Vehicle Control0-1.2 ± 0.3
Vehicle Control0+1.5 ± 0.4
This compound10-1.8 ± 0.5
This compound25-2.5 ± 0.6*
This compound50-3.9 ± 0.8
This compound10+4.1 ± 0.9
This compound25+8.7 ± 1.2
This compound50+15.3 ± 2.1
Positive Control (-S9)--12.5 ± 1.8
Positive Control (+S9)-+18.2 ± 2.5

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium.

Protocol:

  • Bacterial Strains: Use a set of standard Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation.

  • Plate Incorporation Method: In a test tube, mix the test compound at various concentrations, the bacterial culture, and (if required) the S9 mix with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Data Presentation:

Table 3: Ames Test Results for this compound (Example Data)

StrainConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertants ± SDFold Increase over Control
TA1000 (Vehicle)+120 ± 151.0
10+135 ± 181.1
50+255 ± 252.1
100+480 ± 424.0
TA980 (Vehicle)+35 ± 81.0
10+40 ± 101.1
50+85 ± 122.4
100+150 ± 204.3

Results for experiments without S9 are not shown but should be included in a full study. A significant result is typically a 2-fold or greater increase in revertants over the vehicle control.

Section 3: Mechanistic Studies - Apoptosis Induction

To understand how this compound may lead to cell death, apoptosis assays can be performed.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells (e.g., HepG2) with this compound at concentrations around the IC₅₀ for 24 hours.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Data Presentation:

Table 4: Apoptosis Induction by this compound in HepG2 Cells (Example Data)

TreatmentConcentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle095.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
This compound2570.5 ± 3.515.8 ± 2.210.2 ± 1.83.5 ± 0.9
This compound5045.1 ± 4.028.4 ± 3.122.3 ± 2.94.2 ± 1.1

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cluster_mechanism Mechanism of Action c1 Seed HepG2 Cells c2 Treat with this compound c1->c2 c3 Incubate (24, 48, 72h) c2->c3 c4 MTT Assay c3->c4 c5 Determine IC50 c4->c5 g1 Micronucleus Assay (with/without S9) c5->g1 Select concentrations g2 Ames Test (with/without S9) c5->g2 Select concentrations m1 Annexin V/PI Staining c5->m1 Select concentrations g3 Analyze Chromosomal Damage g1->g3 g4 Analyze Mutagenicity g2->g4 m2 Flow Cytometry Analysis m1->m2 m3 Quantify Apoptosis m2->m3

Caption: Experimental workflow for the in vitro evaluation of this compound.

Hypothetical Signaling Pathway for N-Nitrosamine-Induced Genotoxicity

G compound This compound (Pro-mutagen) s9 Metabolic Activation (e.g., CYP Enzymes in S9) compound->s9 reactive Reactive Electrophilic Intermediates s9->reactive dna DNA reactive->dna Alkylation adducts DNA Adducts dna->adducts damage DNA Damage (Strand breaks, etc.) adducts->damage repair_fail Failed DNA Repair damage->repair_fail apoptosis Apoptosis repair_fail->apoptosis mutation Mutation repair_fail->mutation

Caption: Hypothetical pathway of this compound-induced genotoxicity.

References

Application of 1-Benzyl-4-nitrosopiperazine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-nitrosopiperazine is a derivative of benzylpiperazine and a member of the N-nitrosamine class of compounds. While not typically employed as a therapeutic agent itself, its significance in medicinal chemistry and drug development is primarily centered on its role as a potential genotoxic impurity. The presence of N-nitrosamines in pharmaceutical products is a major concern for regulatory agencies and manufacturers due to their classification as probable human carcinogens.[1][2] Consequently, the synthesis of this compound as a reference standard is crucial for the development and validation of analytical methods to detect and quantify its presence in drug substances and products that may contain the benzylpiperazine moiety.

These application notes provide an overview of the context of this compound in pharmaceutical research, detailed protocols for its synthesis and analytical detection, and strategies for mitigating the risk of N-nitrosamine impurities.

Application Notes

Genotoxic Potential and Regulatory Context

N-nitrosamines are a class of compounds characterized by a nitroso group bonded to an amine nitrogen.[3] Many compounds in this class are known to be potent mutagens and carcinogens.[1][4] Their formation can occur during the synthesis of active pharmaceutical ingredients (APIs) or in the finished drug product upon storage, typically from the reaction of secondary or tertiary amines with nitrosating agents (e.g., nitrous acid derived from nitrite salts) under acidic conditions.[4][5]

Due to the significant health risks associated with these impurities, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits on their acceptable daily intake.[1][4] This necessitates rigorous risk assessments and the implementation of highly sensitive analytical methods to ensure patient safety.[6]

This compound as a Potential Pharmaceutical Impurity

Pharmaceuticals containing a benzylpiperazine scaffold are at potential risk of forming this compound as an impurity. The secondary amine in the piperazine ring is susceptible to nitrosation. Therefore, any manufacturing process for a drug containing a benzylpiperazine moiety that utilizes or generates nitrosating agents, or where such agents are present as impurities in raw materials or solvents, must be carefully evaluated for the potential formation of this N-nitrosamine.

Application as an Analytical Reference Standard

The primary application of this compound in a research and development setting is as a certified reference standard. Its availability in a pure form is essential for:

  • Method Development and Validation: Developing and validating sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the unambiguous identification and quantification of this impurity at trace levels.[6][7]

  • Quality Control (QC): Routine testing of raw materials, intermediates, and final drug products to ensure they meet the stringent regulatory limits for nitrosamine impurities.

  • Forced Degradation Studies: Investigating the potential for a drug substance or product to form this compound under various stress conditions (e.g., heat, humidity, light, and acidic/basic environments).

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 40675-45-4[8]
Molecular Formula C₁₁H₁₅N₃O[8]
Molecular Weight 205.26 g/mol [8]
IUPAC Name This compound[8]
Synonyms 1-Nitroso-4-(phenylmethyl)piperazine[8]
Appearance Typically a yellow oil or solid
Storage Conditions Refrigerator (2-8°C), protected from light[8]
Table 2: Typical Analytical Parameters for N-Nitrosamine Detection by LC-MS/MS
ParameterTypical Value/Condition
Chromatography Mode Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)
Column C18 or similar non-polar stationary phase
Mobile Phase Gradient of water and acetonitrile/methanol with formic acid
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
LOD/LOQ Typically in the low ng/mL (ppb) to pg/mL (ppt) range

Experimental Protocols

Protocol 1: Synthesis of this compound (Reference Standard)

This protocol describes the nitrosation of 1-benzylpiperazine. Caution: N-nitrosamines are potent carcinogens. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials:

  • 1-Benzylpiperazine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-benzylpiperazine (1.0 eq) in deionized water and cool the solution to 0-5°C in an ice bath with stirring.

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the solution while maintaining the temperature below 10°C.

  • Nitrosation: Prepare a solution of sodium nitrite (1.2 eq) in a minimal amount of deionized water. Add this solution dropwise to the stirred, acidic solution of 1-benzylpiperazine over 30 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Workup - Neutralization: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be assessed by HPLC.[8]

Protocol 2: Detection and Quantification of this compound in a Drug Substance by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for the particular drug substance matrix.

Materials and Equipment:

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • This compound reference standard

  • Isotopically labeled internal standard (e.g., this compound-d4), if available

  • Drug substance to be tested

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Vials, syringes, and filters (0.22 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

    • Perform serial dilutions to prepare calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.

    • If using an internal standard, spike it into all calibration standards and sample preparations at a constant concentration.

  • Sample Preparation:

    • Accurately weigh a specific amount of the drug substance (e.g., 100 mg) into a volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or a mixture of water and organic solvent). This solution should be prepared to ensure the drug substance is soluble while being compatible with the LC-MS method.

    • Vortex to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS/MS Analysis:

    • LC Method:

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to separate the analyte from the drug substance and other matrix components (e.g., start with 95% A, ramp to 95% B, hold, and re-equilibrate).

      • Flow Rate: 0.4 mL/min

    • MS/MS Method:

      • Ionization Mode: ESI Positive

      • Optimize the precursor ion (e.g., [M+H]⁺) and at least two product ions for this compound using the reference standard.

      • Set up an MRM transition for the analyte (quantifier and qualifier ions) and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

    • Quantify the amount of this compound in the test sample by interpolating its peak area ratio from the calibration curve.

    • Calculate the final concentration in the drug substance (e.g., in ppm or ng/g).

Visualizations

G General Formation of N-Nitrosamines SecondaryAmine Secondary Amine (e.g., 1-Benzylpiperazine) NNitrosamine N-Nitrosamine (e.g., this compound) SecondaryAmine->NNitrosamine NitrosatingAgent Nitrosating Agent (e.g., Nitrous Acid, HNO₂) NitrosatingAgent->NNitrosamine AcidicConditions Acidic Conditions (H⁺) AcidicConditions->NNitrosamine

Caption: Formation pathway of N-nitrosamines.

G Workflow for Nitrosamine Impurity Risk Assessment Start Start: Drug Product Lifecycle RiskID Step 1: Identify Potential Sources of Amines and Nitrosating Agents Start->RiskID RiskAnalysis Step 2: Analyze Risk of Nitrosamine Formation RiskID->RiskAnalysis RiskEvaluation Step 3: Evaluate Risk (Compare to Acceptable Intake Limits) RiskAnalysis->RiskEvaluation Decision Is Risk Acceptable? RiskEvaluation->Decision RiskControl Step 4: Implement Control Strategy (e.g., Modify Process, Add Inhibitors) Decision->RiskControl No RiskReview Step 5: Review and Monitor Decision->RiskReview Yes RiskControl->RiskReview End End: Controlled Process RiskReview->End

Caption: Risk assessment workflow for nitrosamine impurities.

G Synthesis and Purification of Reference Standard Start Start: 1-Benzylpiperazine Reaction Nitrosation Reaction (NaNO₂, HCl, 0-5°C) Start->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Crude Crude Product (Concentration) Workup->Crude Purification Column Chromatography Crude->Purification PureProduct Pure this compound Purification->PureProduct Characterization Characterization (NMR, MS, HPLC) PureProduct->Characterization End Certified Reference Standard Characterization->End

Caption: Experimental workflow for reference standard synthesis.

G Analytical Workflow for Impurity Detection Sample Drug Substance Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation LC_Separation UHPLC Separation (C18 Column) Preparation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification via Calibration Curve) MS_Detection->DataAnalysis Result Report Result (ppm or ng/g) DataAnalysis->Result

Caption: Workflow for analytical detection of impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Benzyl-4-nitrosopiperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the N-nitrosation of 1-benzylpiperazine. This typically involves reacting 1-benzylpiperazine with a nitrosating agent, most commonly sodium nitrite (NaNO₂), under acidic conditions. The acid, often hydrochloric acid or acetic acid, protonates the nitrite to form nitrous acid (HNO₂), which is the active nitrosating species.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Temperature: The reaction is typically exothermic, and controlling the temperature is crucial. Lower temperatures (0-5 °C) are generally preferred to minimize side reactions and decomposition of nitrous acid.

  • pH: The rate of nitrosation is pH-dependent. The reaction is usually carried out in an acidic medium to generate the active nitrosating agent. However, highly acidic conditions can lead to the protonation of the secondary amine, reducing its nucleophilicity. Therefore, maintaining an optimal pH range is essential.

  • Molar Ratio of Reactants: The stoichiometry of 1-benzylpiperazine to the nitrosating agent is a key parameter. Using a slight excess of the nitrosating agent can help drive the reaction to completion, but a large excess can lead to the formation of byproducts.

  • Addition Rate: Slow, dropwise addition of the nitrosating agent to the solution of 1-benzylpiperazine helps to control the reaction temperature and minimize localized high concentrations of reactants, which can favor side reactions.

Q3: What are the potential side reactions during the synthesis?

A3: The primary side reaction is the formation of the di-nitrosated byproduct, 1,4-dinitrosopiperazine, if the starting piperazine is not fully benzylated. Another potential byproduct is N,N'-dibenzylpiperazine, which can form during the synthesis of the 1-benzylpiperazine starting material. Oxidation of the product can also occur under certain conditions.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through several methods depending on the scale of the reaction and the nature of the impurities.

  • Extraction: After the reaction, the product is typically extracted from the aqueous reaction mixture using an organic solvent like dichloromethane or chloroform.

  • Column Chromatography: For small-scale reactions or to achieve high purity, column chromatography on silica gel is an effective method.

  • Distillation: On a larger scale, vacuum distillation can be used to purify the product, which is often an oil at room temperature.

  • Crystallization: If the product is a solid or can form a stable crystalline salt, recrystallization is an excellent method for achieving high purity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Maintain the reaction temperature between 0-5 °C using an ice bath. Monitor the internal temperature of the reaction mixture closely during the addition of the nitrosating agent.
Incorrect pH Ensure the reaction medium is acidic. If using sodium nitrite, add a suitable acid (e.g., HCl, acetic acid) to the 1-benzylpiperazine solution before adding the nitrite. The optimal pH should be determined empirically but is typically in the weakly acidic range.
Incomplete Reaction Ensure a slight molar excess of the nitrosating agent (e.g., 1.1 to 1.2 equivalents of sodium nitrite) is used. Allow the reaction to stir for a sufficient time after the addition of the nitrosating agent is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of Product Avoid prolonged exposure to high temperatures or strong acids after the reaction is complete. Proceed with workup and purification promptly.
Impure Starting Material Ensure the 1-benzylpiperazine starting material is pure. Impurities can interfere with the reaction and complicate purification. A high-yielding synthesis of 1-benzylpiperazine is available in Organic Syntheses.[1]
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Prevention/Removal
Unreacted 1-Benzylpiperazine Can be detected by TLC or GC-MS.Ensure complete reaction by using a slight excess of the nitrosating agent and allowing sufficient reaction time. Can be removed by column chromatography.
1,4-Dinitrosopiperazine May precipitate from the reaction mixture. Can be identified by its distinct spectroscopic properties.This impurity arises from unreacted piperazine in the starting material. Ensure the 1-benzylpiperazine is pure before the nitrosation step.
N,N'-Dibenzylpiperazine A common byproduct in the synthesis of 1-benzylpiperazine.[2] Can be detected by GC-MS.Optimize the synthesis of 1-benzylpiperazine to minimize the formation of the di-substituted product.[1] Can be separated by column chromatography or fractional distillation.

Data Presentation

Table 1: Effect of Temperature on the Yield of N-Nitrosopiperazine Synthesis

Temperature (°C)Reported Yield (%)Reference
1581US Patent 2,907,767[2]
2565US Patent 2,907,767[2]

Note: This data is for the synthesis of N-nitrosopiperazine and serves as a guideline for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine

This procedure is adapted from Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954).[1]

Materials:

  • Piperazine hexahydrate

  • Piperazine dihydrochloride monohydrate

  • Benzyl chloride

  • Absolute ethanol

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate in 50 mL of absolute ethanol by warming in a bath at 65°C.

  • To this solution, add and dissolve 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate while maintaining the temperature at 65°C.

  • With vigorous stirring, add 15.8 g (14.3 mL, 0.125 mole) of recently distilled benzyl chloride over 5 minutes.

  • Continue stirring at 65°C for an additional 25 minutes.

  • Cool the mixture in an ice bath for about 30 minutes.

  • Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash with ice-cold absolute ethanol.

  • Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated with dry hydrogen chloride at 0°C.

  • Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 93–95%.

  • Dissolve the salt in 50 mL of water and make it alkaline (pH > 12) with approximately 60 mL of 5N sodium hydroxide.

  • Extract the aqueous solution twelve times with 20-mL portions of chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 1-benzylpiperazine as a pale-brown oil. The product can be further purified by vacuum distillation.

Protocol 2: Synthesis of this compound (Adapted from N-nitrosopiperazine synthesis)

This procedure is adapted from a patent for the synthesis of N-nitrosopiperazine.[2]

Materials:

  • 1-Benzylpiperazine

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Water

  • 50% Sodium hydroxide solution

  • Chloroform

  • Diatomaceous earth

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 1-benzylpiperazine (e.g., 0.1 mole) in water.

  • Cool the solution to below 50°C and add concentrated hydrochloric acid to form the dihydrochloride salt.

  • Cool the mixture to 0°C using an ice-salt-water bath.

  • Prepare a solution of sodium nitrite (e.g., 0.1 mole) in water.

  • Slowly add the sodium nitrite solution to the cooled 1-benzylpiperazine dihydrochloride solution over 60-70 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, stir the mixture for another 15 minutes at the same temperature.

  • Adjust the pH of the solution to be strongly alkaline by slowly adding 50% aqueous sodium hydroxide.

  • Extract the product from the aqueous solution with three portions of chloroform.

  • Combine the chloroform layers and filter through a layer of diatomaceous earth to remove any suspended aqueous droplets.

  • Concentrate the organic filtrate under reduced pressure to obtain crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Process cluster_end Product & Purification 1_Benzylpiperazine 1-Benzylpiperazine Sodium_Nitrite Sodium Nitrite Nitrosation N-Nitrosation Reaction (0-5 °C) Sodium_Nitrite->Nitrosation Acid Acid (e.g., HCl) Acid->Nitrosation Workup Aqueous Workup & Extraction Nitrosation->Workup Crude_Product Crude This compound Workup->Crude_Product Purification Purification (Distillation or Chromatography) Crude_Product->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Temp Suboptimal Temperature Control_Temp Maintain 0-5 °C Temp->Control_Temp Check & Adjust pH Incorrect pH Adjust_pH Ensure Acidic Medium pH->Adjust_pH Check & Adjust Stoichiometry Incorrect Molar Ratio Optimize_Ratio Use Slight Excess of Nitrite Stoichiometry->Optimize_Ratio Verify & Optimize Purity Impure Starting Material Purify_Start Purify 1-Benzylpiperazine Purity->Purify_Start Analyze & Purify Low_Yield Low_Yield Low_Yield->pH Low_Yield->Stoichiometry Low_Yield->Purity

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Crude 1-Benzyl-4-nitrosopiperazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-Benzyl-4-nitrosopiperazine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Issue 1: Low Purity After Initial Synthesis

Potential Cause Troubleshooting Step Solution
Incomplete Reaction: Unreacted 1-benzylpiperazine remains.Analyze the crude product by HPLC or TLC to identify the presence of the starting material.Drive the nitrosation reaction to completion by optimizing reaction time, temperature, or reagent stoichiometry. Alternatively, remove the unreacted amine via acidic extraction.
Formation of Byproducts: Presence of 1,4-dibenzylpiperazine from the synthesis of the starting material.[1]Use NMR or GC-MS to identify the characteristic signals of the dibenzyl byproduct.Purify the 1-benzylpiperazine starting material before the nitrosation step. The dibenzyl byproduct can be removed from the final product by column chromatography.
Degradation of Product: The product is degrading during the workup.Minimize exposure of the product to strong acids, high temperatures, and UV light during extraction and solvent removal.[2][3]Use mild workup conditions. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures. Use a rotary evaporator with a water bath set to a low temperature to remove solvents.

Issue 2: Product Decomposition During Purification

Potential Cause Troubleshooting Step Solution
Thermal Decomposition: The compound is sensitive to heat. N-nitroso compounds can be thermally labile.[4][5]Avoid high temperatures during all purification steps.For recrystallization, choose a solvent system that allows for crystallization at low or moderate temperatures. When performing column chromatography, avoid high solvent flow rates that can generate heat. Keep fractions cooled.
Acid-Catalyzed Decomposition: Traces of acid from the reaction or workup are causing degradation. N-nitrosamines can decompose in acidic media.[2]Neutralize the crude product solution before proceeding with purification.Wash the organic layer containing the crude product with a dilute solution of a mild base (e.g., sodium bicarbonate) followed by water to remove any residual acid.
Photodegradation: Exposure to UV light is causing decomposition. N-nitrosamines can undergo photolysis.[3]Protect the sample from light at all stages.Use amber-colored glassware or wrap glassware in aluminum foil. Work in a dimly lit area when possible.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Potential Cause Troubleshooting Step Solution
Inappropriate Solvent Choice: The compound may be too soluble or insoluble in the chosen solvent.Perform small-scale solvent screening to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol). A mixed solvent system may also be effective.
Oiling Out: The compound separates as a liquid instead of forming crystals.This often occurs when the boiling point of the solvent is too high or the solution is cooled too quickly.Use a lower-boiling point solvent if possible. Allow the solution to cool slowly to promote crystal formation. Seeding with a small crystal of pure product can also help induce crystallization.
Co-crystallization of Impurities: Impurities have similar solubility profiles to the product.Analyze the crystals and the mother liquor by HPLC or TLC to see if the impurity is concentrating in the crystals.Try a different recrystallization solvent or a combination of solvents. A multi-step purification approach, such as column chromatography followed by recrystallization, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis of the precursor. These include:

  • 1-Benzylpiperazine: The immediate precursor to the final product.

  • 1,4-Dibenzylpiperazine: A common byproduct from the synthesis of 1-benzylpiperazine.[1]

  • Degradation Products: Arising from the decomposition of the N-nitroso group.

Q2: What are the recommended storage conditions for this compound?

A2: Due to its potential for thermal and photodegradation, the compound should be stored in a cool, dark place. Long-term storage in a refrigerator at 2-8°C is recommended.[6] The container should be tightly sealed to prevent exposure to moisture and air.

Q3: Can I use thermal methods to remove N-nitroso impurities?

A3: While some N-nitroso compounds can be removed by thermal decomposition, this is generally only viable if the impurity is significantly less stable than the desired compound.[4][5] Given that this compound itself is an N-nitroso compound, heating the crude mixture is likely to cause its decomposition and is not a recommended purification strategy.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for determining the purity of this compound.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment, especially for identifying major impurities.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude material. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently warm the tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure

  • Stationary Phase Selection: For a compound of moderate polarity like this compound, silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common mobile phase for compounds of this type is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Prepare a slurry of the silica gel in the mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature.

Visualizations

Synthesis_and_Impurities Piperazine Piperazine Reaction1 Alkylation Piperazine->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 Benzylpiperazine 1-Benzylpiperazine (Precursor) Reaction1->Benzylpiperazine Dibenzylpiperazine 1,4-Dibenzylpiperazine (Byproduct) Reaction1->Dibenzylpiperazine Over-alkylation Reaction2 Nitrosation Benzylpiperazine->Reaction2 NitrosatingAgent Nitrosating Agent (e.g., NaNO2, H+) NitrosatingAgent->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct

Caption: Synthesis pathway of this compound and potential byproduct formation.

Decomposition_Pathways BNP This compound DecompositionProducts Decomposition Products BNP->DecompositionProducts BNP->DecompositionProducts BNP->DecompositionProducts Heat Heat (>120°C) Heat->BNP Acid Acid (H+) Acid->BNP UV_Light UV Light UV_Light->BNP

Caption: Factors leading to the decomposition of this compound.

Troubleshooting_Workflow Start Crude Product CheckPurity Assess Purity (HPLC, TLC, NMR) Start->CheckPurity Pure Product is Pure CheckPurity->Pure >99% Impure Product is Impure CheckPurity->Impure <99% IdentifyImpurities Identify Impurities (NMR, GC-MS) Impure->IdentifyImpurities StartingMaterial Unreacted Starting Material IdentifyImpurities->StartingMaterial e.g., Benzylpiperazine Byproduct Synthesis Byproduct IdentifyImpurities->Byproduct e.g., Dibenzylpiperazine Degradation Degradation Products IdentifyImpurities->Degradation AcidWash Acidic Wash StartingMaterial->AcidWash Chromatography Column Chromatography Byproduct->Chromatography Recrystallization Recrystallization Degradation->Recrystallization Degradation->Chromatography PurificationMethod Select Purification Method Recrystallization->CheckPurity Chromatography->CheckPurity AcidWash->CheckPurity

Caption: A logical workflow for troubleshooting the purification of crude this compound.

References

Optimization of ionization source for 1-Benzyl-4-nitrosopiperazine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization source for the mass spectrometric analysis of 1-Benzyl-4-nitrosopiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing a very low or no signal for this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no signal is a common issue that can stem from several factors related to the ionization source. Follow these steps to diagnose and resolve the problem:

  • Verify Compound Properties and Ionization Mode: this compound is a moderately polar molecule. Electrospray Ionization (ESI) in positive mode is generally the preferred method for such compounds.[1][2] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly for less polar compounds or different solvent systems.[3]

  • Check Instrument Settings: Ensure the mass spectrometer is not in standby mode and that the correct ionization source is enabled. Verify that the tune file is appropriate for the mass range of this compound (m/z 206.26).

  • Inspect the Spray: For ESI, visually inspect the spray needle. An unstable or absent spray indicates a blockage or improper solvent flow. Check for leaks in the fluid path.

  • Optimize Source Parameters: The ionization efficiency is highly dependent on the source parameters. Systematically optimize the following, starting with the recommended values in Table 1.[4][5][6]

    • Capillary Voltage (ESI): This is a critical parameter for generating a stable spray.

    • Nebulizer Gas Flow: This gas aids in the formation of fine droplets.

    • Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the droplets.

  • Sample Preparation: Ensure the sample concentration is within the instrument's detection limits. Poorly prepared samples or incompatible sample diluents can also lead to signal suppression.

Q2: I am seeing a high degree of in-source fragmentation for my analyte. How can I minimize this?

A2: In-source fragmentation occurs when the analyte fragments within the ionization source before reaching the mass analyzer. To minimize this:

  • Reduce Source Energy: The primary cause of in-source fragmentation is excessive energy in the ionization source.

    • Fragmentor Voltage/Cone Voltage: This is often the most influential parameter. Gradually decrease the fragmentor or cone voltage and monitor the precursor ion intensity.

    • Source Temperatures: High temperatures in the desolvation zone can induce thermal degradation. Try reducing the drying gas temperature.

  • Gentler Ionization: If using APCI, which is generally a higher-energy technique, consider switching to ESI.

  • Mobile Phase Composition: The mobile phase can influence ionization efficiency and fragmentation. Ensure the pH and solvent composition are optimized for stable ion formation.

Q3: My signal intensity for this compound is inconsistent and fluctuating. What could be the cause?

A3: Signal instability can be attributed to several factors:

  • Unstable Spray (ESI): As mentioned in A1, a fluctuating spray will lead to an unstable ion current. Check for blockages, leaks, or issues with the solvent delivery system.

  • Source Contamination: A dirty ion source can lead to erratic signal behavior. Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and skimmer.

  • Inadequate Equilibration: Ensure the LC system and mass spectrometer have had sufficient time to equilibrate with the mobile phase before starting the analysis.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to signal fluctuations. Improve chromatographic separation or sample clean-up to mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, ESI or APCI, is better for this compound?

A1: For this compound, Electrospray Ionization (ESI) in positive ion mode is generally recommended as the first choice.[1][2] This is because the piperazine nitrogen is readily protonated. However, if you are working with a less polar mobile phase or experiencing issues with ESI, Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative.[3] It is always advisable to screen both ionization sources during method development to determine the optimal choice for your specific conditions.

Q2: What are the expected protonated and fragment ions for this compound in positive ion mode mass spectrometry?

A2: In positive ion mode, you can expect to see the protonated molecule [M+H]⁺ at m/z 206.1. Common fragmentation pathways for nitrosamines involve the loss of the nitroso group (•NO), resulting in a fragment at m/z 176.1.[7][8] Another potential fragmentation is the cleavage of the benzyl group, leading to a fragment at m/z 91.1 (the tropylium ion).

Q3: What are typical starting parameters for optimizing the ionization source for this compound?

A3: While optimal parameters are instrument-dependent, the following table provides a good starting point for method development based on general nitrosamine analysis.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Polarity PositivePositive
Capillary Voltage 3.0 - 4.5 kV3.0 - 5.0 kV
Nebulizer Gas (N₂) Pressure 30 - 50 psi40 - 60 psi
Drying Gas (N₂) Flow 8 - 12 L/min5 - 10 L/min
Drying Gas Temperature 300 - 350 °C350 - 450 °C
Fragmentor/Cone Voltage 80 - 120 V100 - 150 V
Corona Current (APCI) N/A4 - 10 µA

Table 1: Recommended Starting Ionization Source Parameters. These are general ranges and should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol 1: Ionization Source Optimization using Flow Injection Analysis (FIA)

This protocol describes a systematic approach to optimize ionization source parameters without a chromatographic column.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent composition similar to your intended mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up FIA: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 0.2-0.4 mL/min).

  • Parameter Optimization:

    • Set all source parameters to the instrument's default or recommended starting values (see Table 1).

    • Vary one parameter at a time while holding others constant, monitoring the signal intensity of the [M+H]⁺ ion (m/z 206.1).

    • Start with capillary voltage, followed by nebulizer pressure, drying gas temperature, and drying gas flow.

    • Finally, optimize the fragmentor/cone voltage for maximum precursor ion intensity with minimal in-source fragmentation.

  • Record Optimal Parameters: Note the parameter values that yield the highest and most stable signal.

Visualizations

Ionization_Source_Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_final Finalization start Prepare Standard Solution (e.g., 1 µg/mL) fia_setup Configure Flow Injection Analysis (FIA) start->fia_setup set_defaults Set Initial Source Parameters fia_setup->set_defaults opt_voltage Optimize Capillary Voltage set_defaults->opt_voltage opt_nebulizer Optimize Nebulizer Pressure opt_voltage->opt_nebulizer opt_temp Optimize Drying Gas Temperature opt_nebulizer->opt_temp opt_flow Optimize Drying Gas Flow opt_temp->opt_flow opt_fragmentor Optimize Fragmentor/ Cone Voltage opt_flow->opt_fragmentor record Record Optimal Parameters opt_fragmentor->record

Caption: Workflow for systematic ionization source optimization using Flow Injection Analysis.

Troubleshooting_Logic start Low/No Signal Observed check_spray Is the ESI spray stable and visible? start->check_spray check_settings Are MS settings (mode, tune file) correct? check_spray->check_settings Yes fix_blockage Action: Check for blockages/leaks. Clean/replace capillary. check_spray->fix_blockage No check_concentration Is sample concentration adequate? check_settings->check_concentration Yes correct_settings Action: Correct MS method parameters. check_settings->correct_settings No prepare_new_sample Action: Prepare a fresh, more concentrated sample. check_concentration->prepare_new_sample No optimize_source Optimize Source Parameters (Voltage, Gas, Temp) check_concentration->optimize_source Yes fix_blockage->check_spray correct_settings->check_settings prepare_new_sample->check_concentration resolved Issue Resolved optimize_source->resolved

Caption: Logical troubleshooting workflow for low or no signal in mass spectrometry.

References

Technical Support Center: Enhancing Nitrosopiperazine Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the sensitivity of N-nitrosopiperazine (NPZ) impurity detection.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for achieving high sensitivity in N-nitrosopiperazine (NPZ) analysis?

A: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most versatile and widely reported technique for trace-level analysis of NPZ, particularly for non-volatile and thermally unstable compounds.[1][2][3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for volatile nitrosamines but may be less suitable for the less volatile NPZ without derivatization.[1][2][4] For highly polar analytes like NPZ, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS can offer improved retention and separation.[4][5]

Q2: How can I prevent the artificial formation of NPZ during sample preparation and analysis?

A: Artificial formation is a critical issue that can lead to false positives. Key prevention strategies include:

  • pH Control: Nitrosamine formation is often favored in acidic conditions. Adjusting the pH of your sample and mobile phase to neutral or basic can inhibit this reaction.[1]

  • Avoid Nitrite Sources: Use high-purity reagents, solvents, and water to avoid contamination with nitrites, which are precursors to nitrosating agents.[1] Always run solvent blanks to check for background contamination.[6]

  • Use Inhibitors: The addition of antioxidants like ascorbic acid or alpha-tocopherol during sample preparation can effectively suppress nitrosamine formation.[1]

  • Temperature Control: Nitrosamines can be sensitive to high temperatures. Consider the temperature used during sample preparation and storage to prevent degradation or formation.[1]

Q3: What are the primary causes of low or inconsistent recovery for NPZ?

A: Low recovery is often linked to sample preparation. Common causes include:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting NPZ from the sample matrix. For complex matrices, advanced techniques like Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE) may be necessary to isolate the analyte effectively.[4][5][6]

  • Matrix Effects: Components in the drug formulation can suppress the ionization of NPZ in the MS source, leading to a lower signal.[6] Robust sample cleanup and the use of stable isotope-labeled internal standards are crucial for mitigating these effects.[1][5]

  • Analyte Instability: NPZ can degrade when exposed to light. It is recommended to use amber vials to protect samples from UV light.[1]

Q4: Which ionization source is preferred for NPZ analysis by LC-MS?

A: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, typically in positive ion mode.[2][7][8] The choice depends on the specific analyte and matrix. ESI is often suitable for polar molecules like NPZ. Optimization of source parameters is critical to achieve the desired response for the parent ion.[8]

Troubleshooting Guide

This section addresses specific issues encountered during the analysis of N-nitrosopiperazine.

Problem: Low or No Analyte Signal
Possible CauseRecommended Solution
Suboptimal MS Parameters Optimize compound-dependent parameters, including declustering potential and collision energies, for NPZ-specific MRM transitions.[8][9] Ensure the mass spectrometer is tuned and calibrated.
Ion Suppression from Matrix Enhance the sample cleanup procedure using SPE or SLE.[6] Dilute the sample if the concentration of matrix components is too high. Utilize a stable isotope-labeled internal standard to compensate for signal loss.
Inefficient Extraction Test different extraction solvents (e.g., methanol, acetonitrile, dichloromethane).[6][10] For polar NPZ in aqueous matrices, increasing the ionic strength of the aqueous phase can enhance partitioning into an organic solvent during liquid-liquid extraction.[4]
Analyte Degradation Protect samples from light and heat by using amber vials and controlling temperatures during preparation and storage.[1]
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Possible CauseRecommended Solution
Column Contamination or Degradation Flush the column with a strong solvent or replace it if performance does not improve.
Incompatible Mobile Phase Ensure the mobile phase pH is appropriate for the analyte and column chemistry. For HILIC separations, ensure proper column re-equilibration between injections.[4]
Sample Overload Reduce the injection volume or dilute the sample.[7]
Inappropriate Sample Diluent The sample diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
Problem: High Variability and Poor Reproducibility
Possible CauseRecommended Solution
Inconsistent Sample Preparation Automate sample preparation where possible using robotic SPE platforms to ensure consistency in washing and elution steps.[6]
Variable Matrix Effects Prepare calibration standards in a blank matrix solution that mimics the composition of the actual samples to account for matrix effects.[4][5]
Instrument Instability Perform regular system suitability tests to monitor instrument performance. Ensure the LC and MS systems are properly maintained.

Data Presentation: Detection Capabilities

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes typical quantification limits achieved for nitrosopiperazine and related compounds using various techniques.

Analytical TechniqueAnalyteMatrixLimit of Quantification (LOQ) / MLOQ
LC-MS/MS N-Nitrosopiperazine (NPZ)Levocetirizine (API & Drug Product)1 ng/mL[7]
SLE-HILIC-MS/MS N-Nitrosopiperazine (NPZ)Treated Wastewater0.25 µg/L (0.25 ng/mL)[4][5]
LC-MS/MS 1-Methyl-4-nitrosopiperazine (MNP)Rifampicin Drug ProductsLOD of 0.15 ppm[11]
GC-MS Various NitrosaminesActive Pharmaceutical Ingredients (APIs)0.15 - 1.00 ng/mL[12]
LC-HRAM Various NitrosaminesRanitidine< 1 ng/mL[1]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for NPZ in a Drug Substance

This protocol is adapted from a validated method for determining NPZ in levocetirizine.[7]

1. Sample Preparation:

  • Accurately weigh the sample (e.g., drug substance) into a suitable centrifuge tube.

  • Add an appropriate extraction solvent (e.g., a mixture of methanol and water).[1]

  • If available, add a stable isotope-labeled internal standard solution.

  • Vortex the sample for a specified time (e.g., 20 minutes) and then centrifuge to pellet excipients.[13]

  • Filter the supernatant through a 0.2 or 0.45 µm filter into an LC vial.[13]

2. Liquid Chromatography (LC) Conditions:

  • Column: F5 column or equivalent (e.g., C18).[7]

  • Mobile Phase A: 2 mM ammonium formate in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.2 - 0.4 mL/min.[7]

  • Gradient: A suitable gradient to resolve NPZ from matrix interferences (e.g., 5-95% B over 10 minutes).[1]

  • Column Temperature: 30 °C.[7]

  • Injection Volume: 2 µL.[7]

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions: Optimize transitions for NPZ (e.g., for N-nitrosopiperazine, m/z 116.1 → 85.1) and its internal standard.[4] Collision energies should be optimized to maximize signal intensity.[4]

Visualizations: Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sp1 Weigh Sample & Add Solvent sp2 Add Inhibitor & Internal Standard sp1->sp2 sp3 Extract (Vortex/Sonicate) sp2->sp3 sp4 Clarify (Centrifuge/Filter) sp3->sp4 lc LC Separation (e.g., HILIC or C18) sp4->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms dp1 Integration & Quantification ms->dp1 dp2 Reporting dp1->dp2

Caption: General workflow for sensitive N-nitrosopiperazine analysis.

Troubleshooting start Low or No Analyte Signal check_system Does System Suitability Pass? start->check_system check_ms Are MS Parameters Optimized? check_recovery Is Recovery Low (Check with Spiked Sample)? check_ms->check_recovery Yes action_optimize_ms Optimize MRM Transitions & Source Parameters check_ms->action_optimize_ms No action_investigate_prep Investigate Sample Prep: - Extraction Solvent - Matrix Effects - Analyte Stability check_recovery->action_investigate_prep Yes end_node Problem Resolved check_recovery->end_node No check_system->check_ms Yes action_instrument_maintenance Perform Instrument Maintenance: - Check LC - Clean MS Source check_system->action_instrument_maintenance No action_optimize_ms->end_node action_investigate_prep->end_node action_instrument_maintenance->end_node

Caption: Troubleshooting logic for low analyte signal.

Formation cluster_precursors Precursors cluster_mitigation Mitigation Strategies amine Secondary Amine (e.g., Piperazine structure) conditions Conditions: - Acidic pH - Heat amine->conditions nitrite Nitrosating Agent (from Nitrite sources) nitrite->conditions formation Artificial NPZ Formation conditions->formation mit1 pH Control (Neutral/Basic) mit1->formation Inhibits mit2 Use of Inhibitors (e.g., Ascorbic Acid) mit2->formation Inhibits mit3 High-Purity Reagents mit3->nitrite Reduces

Caption: Artificial nitrosamine formation pathway and mitigation.

References

Troubleshooting poor peak shape in HPLC analysis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperazine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My piperazine derivative peak is tailing.

Peak tailing, where the latter half of the peak is wider than the front half, is a common problem when analyzing basic compounds like piperazine derivatives. This is often caused by secondary interactions between the analyte and the stationary phase.

Q: What is the most likely cause of peak tailing for my piperazine compound?

A: The most frequent cause is the interaction between the basic piperazine molecule and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] At a typical mid-range pH, these silanol groups can be ionized and interact strongly with the protonated basic analyte, leading to tailing.[1]

Q: How can I reduce peak tailing caused by silanol interactions?

A: There are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups and ensure the piperazine derivative is fully protonated, leading to more symmetrical peaks.[3][4] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[3]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, like triethylamine (TEA), into the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte and improving peak shape.[5]

  • Column Selection: Opt for a modern, high-purity silica column with low silanol activity or an end-capped column where residual silanols are chemically bonded to reduce their availability.[1] Columns with polar-embedded phases can also provide shielding for basic compounds.[1]

  • Increase Buffer Concentration: A higher buffer concentration (typically 20-50 mM) can help maintain a consistent pH at the column surface and minimize secondary interactions.[6]

Issue 2: My piperazine derivative peak is fronting.

Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.

Q: What causes my peaks to front?

A: The primary causes of peak fronting are typically related to the sample and injection conditions.

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted, fronting peak.[3][6]

  • Injection Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, the peak can front.[3] The sample band will not properly focus on the column head.

Q: How can I fix peak fronting?

A:

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume. You can test this by injecting a series of decreasing concentrations to see if the peak shape improves.[6]

  • Match Injection Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[3] If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

Issue 3: I am seeing split peaks for my piperazine derivative.

Split peaks can be frustrating and can indicate a number of different problems, from the column itself to the mobile phase conditions.

Q: Why is my main peak splitting into two?

A: There are several potential reasons for split peaks:

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample path to split, resulting in a split peak.[3]

  • Mobile Phase Incompatibility: If the sample solvent is not miscible with the mobile phase, it can lead to peak distortion and splitting.

  • pH Close to pKa: Operating at a mobile phase pH that is very close to the pKa of your piperazine derivative can cause the compound to exist in both its ionized and non-ionized forms, which may separate slightly, leading to a split or shouldered peak.[3]

Q: What are the solutions for split peaks?

A:

  • Address Column Issues: First, try flushing the column in the reverse direction (if permitted by the manufacturer) to dislodge any blockage. If this doesn't work, replacing the column may be necessary. Using a guard column can help protect the analytical column from contamination.

  • Ensure Solvent Compatibility: Always dissolve the sample in the mobile phase or a weaker, fully miscible solvent.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units above or below the pKa of your analyte to ensure it is in a single ionic state.[3]

Quantitative Data Summary

The following table summarizes the expected impact of key HPLC parameters on the analysis of a typical piperazine derivative.

ParameterConditionExpected Effect on Peak ShapeExpected Effect on Retention TimeRationale
Mobile Phase pH Low pH (e.g., 2.5-3.5)Improved symmetry, reduced tailingMay decrease for basic compoundsSuppresses silanol ionization, ensuring the analyte is fully protonated.[4]
High pH (e.g., 7.5-8.5)Can improve symmetry if using a pH-stable columnDecreases as the compound becomes less ionized and less polarThe analyte is in its free-base form, reducing interaction with the stationary phase.[7][8]
Buffer Concentration Low (<10 mM)Potential for tailing or inconsistent peak shapeMay be inconsistentInsufficient buffering capacity to control on-column pH.[3][6]
High (20-50 mM)Improved peak symmetryStable retentionProvides better pH control at the stationary phase surface.
Sample Concentration LowSymmetrical (Gaussian) peakConsistentOperating within the column's linear capacity.
High (Overload)Peak fronting or tailingMay decreaseExceeds the column's loading capacity.[3][6]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape of Basic Analytes

This protocol describes the preparation of an acidic mobile phase commonly used to improve the peak shape of piperazine derivatives.

Objective: To prepare a buffered mobile phase at a low pH to minimize peak tailing.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • 0.22 µm filter

Procedure:

  • Aqueous Component Preparation:

    • Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.

    • Carefully add 1 mL of formic acid to the water to create a 0.1% formic acid solution. This will typically result in a pH of approximately 2.7.

    • Mix thoroughly.

    • Filter the aqueous mobile phase component using a 0.22 µm filter to remove particulates.

  • Organic Component:

    • Use HPLC-grade acetonitrile as the organic modifier. It is generally not necessary to add acid to the organic phase.

  • Mobile Phase Composition:

    • Set the HPLC system to deliver the desired ratio of the aqueous and organic components (e.g., for a 70:30 mobile phase, set Pump A to 70% aqueous and Pump B to 30% ACN).

    • Ensure the mobile phase components are properly degassed by the HPLC system's degasser or by sonication.

Protocol 2: Sample Derivatization with NBD-Cl for UV Detection

Piperazine itself lacks a strong UV chromophore.[9][10] Derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to improve detection sensitivity.[10][11]

Objective: To derivatize a piperazine sample to allow for sensitive UV detection.

Materials:

  • Piperazine standard or sample

  • Acetonitrile (HPLC grade)

  • NBD-Cl solution (e.g., 1 mg/mL in acetonitrile)

  • Heating block or water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a standard solution of piperazine in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • In a small vial, mix the piperazine solution with an excess of the NBD-Cl solution.

  • Heat the mixture at approximately 60°C for 30 minutes to facilitate the reaction.[10]

  • After cooling to room temperature, dilute the solution with the mobile phase to the desired concentration for injection.

  • Analyze the derivatized sample using an HPLC-UV system, with the detector set to a wavelength appropriate for the NBD derivative (e.g., 340 nm).[11]

Visual Troubleshooting Guide

The following workflow provides a logical approach to troubleshooting poor peak shape for piperazine derivatives.

TroubleshootingWorkflow cluster_problem Observed Problem cluster_check Initial Checks cluster_solution1 Solutions cluster_chem Chemistry Optimization cluster_solution2 Solutions cluster_hardware Hardware Check Problem Poor Peak Shape (Tailing, Fronting, Splitting) Check_Overload Is the column overloaded? (Inject diluted sample) Problem->Check_Overload Fronting or Tailing Check_Solvent Is injection solvent stronger than mobile phase? Problem->Check_Solvent Fronting Check_Hardware Is there a column void or blocked frit? Problem->Check_Hardware Splitting or Tailing Sol_Dilute Reduce concentration or injection volume Check_Overload->Sol_Dilute Yes Check_pH Is mobile phase pH >2 units from pKa? Check_Overload->Check_pH No Sol_Solvent Dissolve sample in mobile phase Check_Solvent->Sol_Solvent Yes Check_Solvent->Check_pH No Check_Column Using a modern, end-capped or specialized column? Check_pH->Check_Column Yes Sol_pH Adjust pH (typically lower) Add TEA or ion-pair reagent Check_pH->Sol_pH No Sol_Column Switch to a high-purity silica or C8/Phenyl column Check_Column->Sol_Column No Check_Column->Check_Hardware Yes Sol_Hardware Backflush or replace column Check_Hardware->Sol_Hardware Yes

Caption: A workflow diagram for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Optimal Column Selection for Nitrosopiperazine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Liquid Chromatography (LC) columns for the separation of nitrosopiperazine isomers. It includes troubleshooting guides and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating nitrosopiperazine isomers?

The separation of nitrosopiperazine isomers can be complex due to their structural similarities. For instance, N-nitrosopiperazine and its positional isomers, as well as potential chiral centers in substituted nitrosopiperazines, require highly selective chromatographic conditions to achieve baseline resolution. Additionally, issues such as co-elution with the active pharmaceutical ingredient (API) or other impurities, and the potential for on-column formation of nitrosamines, present significant analytical hurdles.[1][2] The presence of rotational isomers (atropisomers) due to restricted rotation around the N-N bond can also lead to peak broadening or the appearance of multiple peaks for a single compound.[2]

Q2: Which types of HPLC columns are most effective for nitrosopiperazine isomer separation?

Reversed-phase HPLC is the most common approach. The choice of stationary phase is critical and depends on the specific isomers being analyzed and the sample matrix.[3] Commonly recommended column chemistries include:

  • C18 (Octadecylsilyl): A versatile and widely used stationary phase suitable for a broad range of nitrosamines.[3] For more polar nitrosopiperazine derivatives, columns designed for use with highly aqueous mobile phases (AQ-type) can provide better retention and separation.[3][4]

  • Biphenyl: This stationary phase can offer enhanced retention for certain nitrosamines, like N-nitrosodimethylamine (NDMA), compared to standard C18 columns and is a good starting point for method development.[5]

  • Pentafluorophenyl (PFP): PFP columns provide alternative selectivity and are particularly effective for separating positional isomers due to differences in their structure and polarity.[3]

  • Phenyl-Hexyl: This chemistry has shown excellent performance in separating certain nitrosamine drug substance-related impurities (NDSRIs).[3]

  • Chiral Stationary Phases (CSPs): For chiral nitrosopiperazine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often used to resolve enantiomers.[6][7] The choice between normal-phase, reversed-phase, or polar organic elution modes will depend on the specific compounds and the CSP.[6][7]

Q3: How does mobile phase composition affect the separation of nitrosopiperazine isomers?

Mobile phase composition is a critical parameter for optimizing selectivity and resolution. Key considerations include:

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. The choice can influence selectivity.

  • pH and Buffers: The pH of the mobile phase can affect the ionization state of the analytes and the API, thereby altering their retention times.[1] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[1] Acidic conditions, often using formic acid, are generally favored.[1] However, be aware that certain mobile phase conditions, such as the use of ammonium hydroxide with acetonitrile, have been reported to cause on-column nitrosation of amine-containing analytes.[2]

  • Additives: Small amounts of additives can improve peak shape and resolution.

Q4: What are the key considerations for sample preparation?

Sample preparation aims to extract the nitrosopiperazine isomers from the sample matrix while preventing their artificial formation.[1] Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[8] It is crucial to avoid acidic conditions during sample preparation if the API is a secondary amine and nitrites are present, as this can lead to in-situ formation of nitrosamines.[1] For complex matrices, such as in multicomponent drug products, extraction with neutralization may be necessary to mitigate matrix effects.[9][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution of Isomers 1. Inappropriate column chemistry. 2. Mobile phase not optimized. 3. Gradient profile is too steep.1. Screen different column selectivities (e.g., C18, Biphenyl, PFP). 2. Adjust mobile phase pH, organic modifier, or buffer concentration.[1] 3. Optimize the gradient to increase separation time between critical pairs.
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Mismatch between injection solvent and mobile phase.[11] 4. Extra-column dead volume.[11]1. Use a column with low silanol activity or a base-deactivated stationary phase.[12] 2. Reduce injection volume or sample concentration.[11] 3. Ensure the injection solvent is weaker than or matches the initial mobile phase.[11] 4. Check and minimize the length and diameter of connecting tubing.
Split Peaks 1. Partially clogged column frit. 2. Column void or degradation. 3. Injection solvent stronger than the mobile phase.[11]1. Flush the column in the reverse direction. If the problem persists, replace the column. 2. Replace the column. 3. Use a weaker injection solvent.[11]
Low Sensitivity / Poor Peak Shape for Early Eluting Peaks 1. Insufficient retention on the column. 2. Strong sample diluent.1. Use a more retentive column (e.g., AQ-type C18 for polar compounds) or a column with a different selectivity (e.g., Biphenyl).[3][5] 2. Adjust the initial mobile phase to be weaker (less organic). 3. Prepare samples in a solvent weaker than the initial mobile phase.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature.1. Ensure sufficient equilibration time between injections, especially for gradient methods. 2. Prepare fresh mobile phase daily and use a mobile phase preparation system if available. 3. Use a column oven to maintain a constant temperature.

Experimental Protocols

General Protocol for Reversed-Phase LC-MS/MS Analysis of Nitrosopiperazine Isomers

This protocol provides a starting point for method development. Optimization will be required based on the specific isomers and sample matrix.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol, water, or a mixture). The diluent should be weaker than the initial mobile phase to ensure good peak shape. For complex matrices, an extraction step (LLE or SPE) may be necessary.[8][9]

  • Chromatographic Conditions:

    • Column: Start with a C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[13]

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Optimize MRM transitions and collision energies for each specific nitrosopiperazine isomer using a standard solution.

Data Presentation

Table 1: Comparison of Column Chemistries for Nitrosopiperazine Separation
Column Chemistry Primary Separation Mechanism Best Suited For Notes
C18 Hydrophobic interactionsGeneral purpose, wide range of nitrosamines.[3]AQ-type C18 is recommended for polar nitrosamines in high aqueous mobile phases.[3]
Biphenyl Hydrophobic and π-π interactionsImproved retention for aromatic and planar molecules. Good starting point for method development.[5]Can provide different selectivity compared to C18.
Pentafluorophenyl (PFP) Multiple (hydrophobic, π-π, dipole-dipole, ion-exchange)Positional isomers and structurally similar compounds.[3]Offers unique selectivity.
Phenyl-Hexyl Hydrophobic and π-π interactionsCertain Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3]Provides a balance of hydrophobic and aromatic selectivity.
Chiral (e.g., Cellulose-based) Enantioselective interactions (H-bonding, π-π, steric)Chiral isomers (enantiomers).[6]Requires specific mobile phases (normal, reversed, or polar organic).[7]
Table 2: Example LC-MS/MS Method Parameters for 1-Methyl-4-Nitrosopiperazine (MNP)
Parameter Condition
Column F5 (Pentafluorophenyl)[14]
Mobile Phase A 2 mM Ammonium formate in water[14]
Mobile Phase B Acetonitrile[14]
Elution Mode Gradient[14]
Flow Rate 0.2 mL/min[14]
Column Temperature 30 °C[14]
Injection Volume 2 µL[14]
Detection ESI+ in MRM mode[14]

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Weighing & Dissolution sp2 Extraction (LLE/SPE) (if required) sp1->sp2 sp3 Filtration sp2->sp3 lc HPLC Separation (Column & Mobile Phase Selection) sp3->lc ms MS/MS Detection (MRM Optimization) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for nitrosopiperazine isomer analysis.

Troubleshooting cluster_column Column Issues cluster_mobile_phase Mobile Phase Issues cluster_method Method Parameters start Poor Separation? c1 Try Alternative Selectivity (Biphenyl, PFP) start->c1 Try mp1 Adjust Mobile Phase pH start->mp1 Try m1 Lower Column Temperature start->m1 Try c2 Use High-Performance Column (Sub-2µm particles) c1->c2 c3 Check for Column Contamination mp2 Change Organic Modifier (ACN vs. MeOH) mp1->mp2 mp3 Optimize Gradient Profile mp2->mp3 m2 Decrease Flow Rate m1->m2

Caption: Troubleshooting decision tree for poor isomer separation.

References

Reducing signal suppression in electrospray ionization of nitrosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to signal suppression in the electrospray ionization (ESI) mass spectrometry analysis of nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of nitrosamines?

A1: Matrix effects are the alteration of the ionization efficiency of target nitrosamine analytes caused by co-eluting, often undetected, components from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in the analyte signal) or, less commonly, ion enhancement (an increase in the signal).[1][2] Ultimately, these effects compromise the accuracy, precision, and sensitivity of quantitative analysis, which is critical when measuring nitrosamines at trace levels.[1][3]

Q2: What are the primary sources of signal suppression in nitrosamine analysis?

A2: Signal suppression in ESI-MS for nitrosamines primarily arises from competition between the analyte and co-eluting matrix components for ionization within the mass spectrometer's source.[1] Key sources include:

  • Non-volatile salts and buffers: These can accumulate in the ion source and cause strong ion suppression.[3]

  • Pharmaceutical excipients: Ingredients like mannitol, lactose, lipids, and fatty acids are common culprits in drug formulations that can interfere with ionization.[3][4][5]

  • Active Pharmaceutical Ingredients (APIs): The drug substance itself can be a major source of interference.[1]

  • Endogenous substances: In biological samples, compounds like lipids and secondary amines can compete with nitrosamines during the ionization process.[3]

Q3: What are the common signs that my nitrosamine analysis is being affected by matrix effects?

A3: Common indicators that your analysis is compromised by matrix effects include:

  • Poor reproducibility of the analyte signal between different sample preparations or injections.[1]

  • Inaccurate quantification, with recovery values significantly deviating from 100%.[1]

  • Non-linear calibration curves when using standards prepared in a neat (pure) solvent.[1]

  • A significant difference in the peak area of an analyte when comparing a standard in pure solvent to a standard spiked into a blank matrix extract.[1]

Q4: How can I quantitatively assess the extent of matrix effects?

A4: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[1] This involves comparing the peak area of an analyte spiked into a blank matrix extract against the peak area of the same analyte at the identical concentration in a neat solvent. The matrix effect is calculated with the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[1] A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1]

Q5: What is the most effective way to compensate for matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][6] A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[1] Consequently, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[1][2]

Q6: Is ESI or APCI a better ionization source for nitrosamine analysis to avoid matrix effects?

A6: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to matrix effects for certain nitrosamines because ionization occurs in the gas phase.[2] For some nitrosamines, APCI has demonstrated higher ionization efficiency and lower limits of detection compared to ESI.[2][7][8] The choice of ionization source should be carefully evaluated during method development for the specific analytes and matrix under investigation.[2]

Troubleshooting Guide: Low Signal Intensity & Poor Sensitivity

This guide provides a systematic approach to diagnosing and resolving issues of low signal intensity and poor sensitivity, which are often caused by ion suppression.

Troubleshooting_Signal_Suppression cluster_1 Sample Preparation Options cluster_2 Chromatographic Adjustments cluster_3 Internal Standard Strategy cluster_4 Mass Spectrometry Adjustments Start Start: Low Signal Intensity or Poor Sensitivity Step1 Step 1: Evaluate Sample Preparation Start->Step1 SPE Implement/Optimize Solid-Phase Extraction (SPE) Step1->SPE Complex Matrix LLE Implement/Optimize Liquid-Liquid Extraction (LLE) Step1->LLE Simpler Matrix Dilution Dilute Sample Step1->Dilution High Concentration Step2 Step 2: Optimize Chromatography Gradient Modify Gradient Profile Step2->Gradient Column Change Column Chemistry (e.g., C18, Phenyl-Hexyl) Step2->Column Injection Reduce Injection Volume Step2->Injection Step3 Step 3: Implement Internal Standard SIL_IS Use Stable Isotope-Labeled (SIL) IS Step3->SIL_IS Step4 Step 4: Optimize MS Parameters IonSource Switch to APCI Source Step4->IonSource Voltages Optimize Cone/DP Voltage Step4->Voltages Gases Optimize Gas Flows (Curtain, Nebulizer) Step4->Gases End Resolution: Method Optimized and Validated SPE->Step2 LLE->Step2 Dilution->Step2 Gradient->Step3 Column->Step3 Injection->Step3 Coelution Ensure Co-elution of Analyte and IS SIL_IS->Coelution Coelution->Step4 IonSource->End Voltages->End Gases->End SPE_Workflow Start Sample Preparation (e.g., Dissolution in Acidic Diluent) Condition 1. Cartridge Conditioning (Methanol, then Aqueous Diluent) Start->Condition Load 2. Sample Loading (Load pre-treated sample) Condition->Load Wash 3. Cartridge Washing (Weak solvent to remove polar interferences) Load->Wash Elute 4. Analyte Elution (Strong organic solvent, e.g., Methanol) Wash->Elute Concentrate 5. Evaporation & Reconstitution (Evaporate under N2, reconstitute in mobile phase) Elute->Concentrate Analysis LC-MS/MS Analysis Concentrate->Analysis

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Benzyl-4-nitrosopiperazine (BNP), a potential genotoxic impurity. The comparison focuses on key performance characteristics of common analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and professionals in drug development involved in the quality control and safety assessment of pharmaceutical products.

While specific validated method data for this compound is not extensively published, this guide compiles representative data from validated methods for structurally related nitrosopiperazine compounds and general nitrosamine analysis to provide a reliable comparison.

Data Presentation: Comparison of Analytical Techniques

The following tables summarize the typical validation parameters for the quantification of nitrosopiperazine impurities using different analytical techniques.

Table 1: HPLC-UV Method - Representative Performance

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (Range) 0.1 - 5.0 µg/mLCorrelation coefficient (r²) ≥ 0.995
Accuracy (Recovery) 95 - 105%80 - 120%
Precision (RSD%)
- Repeatability≤ 2.0%≤ 15% for impurities
- Intermediate Precision≤ 3.0%≤ 15% for impurities
Limit of Detection (LOD) ~0.05 µg/mLSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) ~0.1 µg/mLSignal-to-Noise ratio ≥ 10:1
Specificity ModeratePeak purity and resolution > 2

Table 2: LC-MS/MS Method - Representative Performance

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (Range) 0.5 - 50 ng/mLCorrelation coefficient (r²) ≥ 0.999
Accuracy (Recovery) 98 - 102%80 - 120%
Precision (RSD%)
- Repeatability≤ 5.0%≤ 15% for impurities
- Intermediate Precision≤ 8.0%≤ 15% for impurities
Limit of Detection (LOD) ~0.15 ng/mL[1]Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) ~0.5 ng/mLSignal-to-Noise ratio ≥ 10:1
Specificity High (based on MRM transitions)No interference at the retention time

Table 3: GC-MS Method - Representative Performance

Validation ParameterTypical PerformanceAcceptance Criteria (ICH Q2(R1))
Linearity (Range) 0.05 - 1.0 µg/mLCorrelation coefficient (r²) ≥ 0.998
Accuracy (Recovery) 90 - 110%80 - 120%
Precision (RSD%)
- Repeatability≤ 10%≤ 15% for impurities
- Intermediate Precision≤ 15%≤ 15% for impurities
Limit of Detection (LOD) ~0.02 µg/g[2]Signal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ) ~0.06 µg/g[2]Signal-to-Noise ratio ≥ 10:1
Specificity High (based on mass fragmentation)No interference at the retention time

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices.

1. HPLC-UV Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation:

    • Linearity: Prepare a series of standard solutions of this compound and inject them to construct a calibration curve.

    • Accuracy: Spike a known amount of the standard into a sample matrix and calculate the percentage recovery.

    • Precision: Analyze multiple preparations of a homogeneous sample to determine repeatability and intermediate precision.

2. LC-MS/MS Method Protocol

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (to be determined experimentally).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol/water).

    • Perform solid-phase extraction (SPE) for sample clean-up if necessary.

    • Filter the final extract through a 0.22 µm filter.

  • Validation:

    • Linearity: Establish a calibration curve using a series of diluted standard solutions.

    • Accuracy and Precision: Perform spike-recovery experiments at different concentration levels.

    • LOD and LOQ: Determine based on the signal-to-noise ratio of low-level standards.

3. GC-MS Method Protocol

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 280°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) mode.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

    • Derivatization may be required for improved volatility and chromatographic performance.

  • Validation:

    • Follow similar validation procedures as for HPLC and LC-MS/MS, ensuring the method's suitability for its intended purpose.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_params Perform Validation Experiments protocol->validation_params specificity Specificity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness data_analysis Data Analysis & Evaluation of Results specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Meet Acceptance Criteria? data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report Yes re_evaluate Re-evaluate & Re-optimize Method acceptance_criteria->re_evaluate No end End: Method Implementation for Routine Use validation_report->end re_evaluate->method_dev

Caption: Workflow for Analytical Method Validation.

References

A Comparative Guide to the Determination of Detection and Quantification Limits for 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 1-Benzyl-4-nitrosopiperazine, a potential genotoxic impurity. The content is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis with other relevant nitrosamine compounds.

Introduction

This compound is a nitrosamine derivative of benzylpiperazine. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[1] The ability to accurately detect and quantify trace levels of such compounds is therefore of paramount importance. This guide outlines a robust analytical approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in analyzing nitrosamine impurities.[1][2]

Comparative Analysis of Analytical Methods

While various analytical techniques can be employed for the detection of nitrosamines, LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent.[2] For less volatile and thermally labile compounds like many nitrosamines, LC-MS/MS is often the preferred method.[2] The following table compares the performance of LC-MS/MS for the analysis of this compound with two other relevant nitrosamine compounds, 1-Methyl-4-nitrosopiperazine (MNP) and N-nitrosopiperazine. The data for this compound is hypothetical, based on typical performance characteristics of the described LC-MS/MS methodology for similar analytes.

ParameterThis compound (Hypothetical Data)1-Methyl-4-nitrosopiperazine (MNP)N-nitrosopiperazine
Analytical Method LC-MS/MSLC-MS/MS[3][4][5]HILIC-MS[6]
Limit of Detection (LOD) 0.01 ng/mL0.0067 ppm (in Rifampicin)[5]575 µg/L (by LC-UV)[6]
Limit of Quantification (LOQ) 0.03 ng/mL0.013 ppm (in Rifampicin)[5]0.25 µg/L[6][7]
Linearity (r²) >0.999≥0.999[3][4]0.9918[6]
Recovery (%) 95 - 105%100.38 ± 3.24%[3][4]~50% (in wastewater matrix)[6]

Experimental Protocol: Determination of LOD and LOQ for this compound by LC-MS/MS

This section details the experimental methodology for determining the LOD and LOQ of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole tandem mass spectrometer (MS/MS).

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from potential impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of the reference standard.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

5. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions to prepare a series of calibration standards at concentrations approaching the expected LOD.

6. LOD and LOQ Determination:

The LOD and LOQ can be determined using several methods as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

  • Based on Signal-to-Noise Ratio: This is a common method where the LOD is determined as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ corresponds to a ratio of 10:1.[8]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = the standard deviation of the response (can be determined from the y-intercepts of regression lines or the standard deviation of blank measurements).

      • S = the slope of the calibration curve.[8]

7. Experimental Procedure:

  • Inject the blank solution (methanol) multiple times to determine the background noise.

  • Inject the series of low-concentration standard solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the analyte.

  • Calculate the LOD and LOQ using one of the methods described above.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for analytical method selection.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Calculation cluster_end Conclusion start Start prep_standards Prepare Standards & Blank start->prep_standards lcms_setup LC-MS/MS Setup prep_standards->lcms_setup inject_samples Inject Blank & Standards lcms_setup->inject_samples acquire_data Acquire Data inject_samples->acquire_data process_chromatograms Process Chromatograms acquire_data->process_chromatograms calibration_curve Construct Calibration Curve process_chromatograms->calibration_curve calculate_lod_loq Calculate LOD & LOQ calibration_curve->calculate_lod_loq end End calculate_lod_loq->end

Caption: Experimental workflow for LOD and LOQ determination.

Method_Selection cluster_start Analyte Properties cluster_methods Analytical Methods cluster_sensitivity Required Sensitivity cluster_decision Final Selection volatility Volatile & Thermally Stable? gcms GC-MS/MS volatility->gcms Yes lcms LC-MS/MS volatility->lcms No sensitivity_check Trace Level (ppb/ppm)? gcms->sensitivity_check lcms->sensitivity_check select_gcms Select GC-MS/MS sensitivity_check->select_gcms Yes select_lcms Select LC-MS/MS sensitivity_check->select_lcms Yes

References

A Comparative Guide to the Analysis of 1-Benzyl-4-nitrosopiperazine: Accuracy and Precision in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 1-Benzyl-4-nitrosopiperazine (BNP), a potential genotoxic impurity, is critical for ensuring the safety and quality of pharmaceutical products. This guide provides a comparative overview of analytical methodologies, focusing on accuracy and precision, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific studies on this compound are limited, this guide draws upon data from the analysis of structurally similar nitrosopiperazine compounds, such as 1-methyl-4-nitrosopiperazine (MNP), to provide a relevant comparison.

Quantitative Data Summary

The performance of different analytical methods for nitrosopiperazine analysis is summarized in the tables below. These tables highlight the key parameters of accuracy and precision, along with other important validation metrics.

Table 1: Comparison of LC-MS/MS and HPLC-UV Methods for Nitrosamine Analysis

ParameterLC-MS/MSHPLC-UV
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)
Selectivity Very HighModerate
Accuracy (% Recovery) Typically 88% - 100.38%[1][2][3]Typically 83.3% - 101.8%[4]
Precision (% RSD) Typically < 15%Typically < 10%
LOD/LOQ Low (ppm to ppb levels)[1][5]Higher (ppm levels)[6][7]

Table 2: Validation Data for LC-MS/MS Analysis of 1-Methyl-4-nitrosopiperazine (MNP)

ParameterResult
**Linearity (R²) **≥0.999[1]
Accuracy (% Recovery) 100.38 ± 3.24%[1][3]
Intermediate Precision (% RSD) 2.52%[1][3]
Limit of Detection (LOD) 0.0067 ppm[5]
Limit of Quantification (LOQ) 0.013 ppm[5]

Table 3: Validation Data for HPLC-UV Analysis of Nitrosamines

ParameterResult
Linearity (R²) > 0.999[6]
Accuracy (% Recovery) 83.3% to 101.8%[4]
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 15–20 ng/mL[6]
Limit of Quantification (LOQ) 35–45 ng/mL[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of related nitrosamine compounds and can be adapted for this compound.

1. LC-MS/MS Method for the Determination of 1-Methyl-4-nitrosopiperazine (MNP)

This method is highly sensitive and selective for the trace-level quantification of nitrosamines.[1][3][8]

  • Instrumentation : A liquid chromatograph coupled with a triple quadrupole mass spectrometer is utilized.[1]

  • Chromatographic Conditions :

    • Column : A Purospher® STAR Phenyl column (10 mm × 2.1 mm, 2.0 µm) or equivalent is used.[1]

    • Mobile Phase : A gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol is common.[9]

    • Flow Rate : A typical flow rate is 0.5 mL/min.[9]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in the positive ion mode is generally used.[8]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions. For N-nitrosopiperazine, the transition m/z 116.1 → 85.1 can be used.[2]

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in a suitable solvent, such as methanol.

    • An internal standard (e.g., MNP-d4) is added.[1]

    • The sample may require extraction and neutralization, especially for complex matrices.[1][3]

    • The final solution is filtered before injection into the LC-MS/MS system.

2. HPLC-UV Method for the Analysis of Nitrosamines

This method is more widely available but generally less sensitive than LC-MS/MS.[4][6]

  • Instrumentation : A standard High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : An Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) analytical column or a similar C18 column is used.[4]

    • Mobile Phase : An isocratic mobile phase of water and methanol (60:40, v/v) is often employed.[4]

    • Flow Rate : A flow rate of 1.0 mL/min is typical.[4]

    • Detection : UV detection is performed at a wavelength where the nitrosamine has significant absorbance.

  • Sample Preparation :

    • The sample is dissolved in the mobile phase.

    • The solution is filtered through a 0.45 µm filter before injection.

    • For trace analysis of benzyl halides, a derivatization step using a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP) can be employed to enhance UV detection.[6][10]

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS Internal Standard Spiking Dissolution->IS Extraction Extraction & Neutralization IS->Extraction Filtration Filtration Extraction->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of BNP Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for BNP analysis using LC-MS/MS.

Logical Relationship of Analytical Method Selection

G Requirement Analytical Requirement Sensitivity High Sensitivity & Selectivity Requirement->Sensitivity Availability Instrument Availability Sensitivity->Availability No LCMS LC-MS/MS Sensitivity->LCMS Yes Availability->LCMS LC-MS/MS Available HPLCUV HPLC-UV Availability->HPLCUV Standard HPLC

Caption: Decision tree for analytical method selection.

References

Comparative analysis of HPLC vs. GC-MS for nitrosopiperazine detection

Author: BenchChem Technical Support Team. Date: December 2025

The detection and quantification of nitrosamine impurities, such as nitrosopiperazine, in pharmaceutical products and environmental samples is a critical analytical challenge due to their potential carcinogenic properties. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and widely adopted analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical needs.

At a Glance: Key Differences

FeatureHPLC-MS/MSGC-MS/MS
Applicability Broad applicability to a wide range of nitrosamines, including non-volatile and thermally labile compounds like N-nitrosopiperazine.[1][2]Primarily suited for volatile and thermally stable nitrosamines.[2][3] N-nitrosopiperazine is less volatile, which can present a challenge.[1]
Sensitivity Generally offers high sensitivity, reaching parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[2]Highly sensitive for volatile compounds, with detection limits in the low ppb range.[2][3]
Selectivity High selectivity, especially with tandem mass spectrometry (MS/MS), minimizing matrix interference.[2]Excellent selectivity, particularly in Multiple Reaction Monitoring (MRM) mode.[2][4]
Sample Preparation Often involves simpler procedures like dissolution and filtration, or supported liquid extraction (SLE).[1][5]May require more complex sample preparation, such as liquid-liquid extraction and sometimes derivatization for less volatile compounds.[4]
Matrix Effects Can be susceptible to ion suppression or enhancement from matrix components.[6]Generally less prone to matrix effects compared to LC-MS.[2]
Instrumentation Tandem quadrupole mass spectrometers are commonly used for high sensitivity and selectivity.[1][7]Tandem quadrupole mass spectrometers are also frequently employed.[8]

Quantitative Performance Data

The following table summarizes typical performance data for the detection of nitrosopiperazine and related compounds using both HPLC-MS/MS and GC-MS/MS. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

ParameterHPLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.15 ppm for 1-methyl-4-nitrosopiperazine (MNP).[7]Capable of screening low molecular weight nitrosamines at low ppb levels.[3]
Limit of Quantification (LOQ) 0.25 µg/L for N-nitrosopiperazine.[1][5]Low ng/L range reported for some nitrosamines in treated wastewater.[1]
**Linearity (R²) **≥0.999 for MNP over a concentration range of 0.51–48.62 ng/mL.[7]Good linear calibration curves are typically achieved over the desired concentration range.[9][10]
Accuracy (Recovery) 100.38 ± 3.24% for MNP.[7]Typically within 70-130%.
Precision (RSD) Intermediate precision of 2.52% for MNP.[7]RSD <20% at the 30 ppb level.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of nitrosopiperazine using both HPLC-MS/MS and GC-MS/MS.

HPLC-MS/MS Method for N-Nitrosopiperazine

This method is based on a hydrophilic interaction liquid chromatography (HILIC) approach, which is well-suited for polar compounds like nitrosopiperazine.[1][5]

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Dilute the sample (e.g., treated wastewater) 10-fold with LC-MS grade water.[1]

    • Load the diluted sample onto an SLE cartridge.

    • Elute the analytes with an organic solvent such as dichloromethane.[1]

    • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm particle size).[1]

    • Mobile Phase A: 10 mM ammonium formate, 5% ethanol, and 0.05% formic acid in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A gradient elution is used to separate the analytes.[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Column Temperature: 30°C.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition for N-nitrosopiperazine: m/z 116.1 → 85.1.[1]

    • Collision Energy: 12 V.[1]

    • Source Temperature: 300°C.[1]

GC-MS/MS Method for Nitrosamines

This protocol is a general approach for the analysis of various nitrosamines, including those with sufficient volatility for GC analysis.[4][8]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh a representative amount of the sample (e.g., ground tablets, API) into a centrifuge tube.[4]

    • Add a basic solution (e.g., 1M NaOH) and vortex for at least 5 minutes.[4]

    • Add an extraction solvent (e.g., dichloromethane) and shake for at least 5 minutes.[4]

    • Centrifuge the mixture to separate the layers.[4]

    • Collect the organic layer for analysis.

  • Chromatographic Conditions:

    • Column: DB-5 MS (30 m x 0.32 mm, 0.25 µm) or similar non-polar column.[10]

    • Carrier Gas: Helium.[10]

    • Injection Mode: Splitless or split, depending on the required sensitivity.[10]

    • Temperature Program: A temperature gradient is used to separate the nitrosamines, for example, starting at 100°C and ramping up to 300°C.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Injector Temperature: 230°C.[10]

    • Quadrupole Temperature: 250°C.[10]

Visualizing the Methodologies

To better understand the procedural flow and the comparative logic, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_prep HPLC cluster_gc_prep GC-MS cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis sp_start Sample hplc_prep Supported Liquid Extraction (SLE) sp_start->hplc_prep Polar Analytes gc_prep Liquid-Liquid Extraction (LLE) sp_start->gc_prep Volatile Analytes hplc HPLC Separation (HILIC) hplc_prep->hplc gc GC Separation gc_prep->gc ms_hplc MS/MS Detection (ESI) hplc->ms_hplc ms_gc MS/MS Detection (EI) gc->ms_gc data Quantification & Reporting ms_hplc->data ms_gc->data

Experimental Workflow Comparison

logical_comparison cluster_hplc HPLC-MS/MS cluster_gc GC-MS/MS hplc_adv Advantages: - Broad applicability (non-volatile) - Suitable for thermally labile compounds - Simpler sample preparation hplc_disadv Disadvantages: - Potential for matrix effects - Longer analysis times gc_adv Advantages: - High efficiency for volatile compounds - Less prone to matrix effects - Faster analysis times gc_disadv Disadvantages: - Limited to volatile/thermally stable compounds - More complex sample preparation analyte Nitrosopiperazine (Less Volatile, Polar) analyte->hplc_adv Well-suited analyte->gc_disadv Challenging

Logical Comparison for Nitrosopiperazine

Conclusion

Both HPLC-MS/MS and GC-MS/MS are powerful techniques for the detection of nitrosopiperazine. The choice between them depends heavily on the specific application, sample matrix, and the volatility of the target analyte.

For nitrosopiperazine, which is less volatile and more polar compared to some other nitrosamines, HPLC-MS/MS is generally the more suitable technique .[1] Its ability to analyze non-volatile and thermally labile compounds without complex derivatization, coupled with high sensitivity and selectivity, makes it a robust choice for routine analysis in pharmaceutical quality control and environmental monitoring.[2][11]

GC-MS/MS remains a valuable tool, particularly for screening a broader range of volatile nitrosamines.[3] However, for the specific analysis of nitrosopiperazine, modifications to the sample preparation and analytical method may be necessary to overcome the challenges associated with its lower volatility.[1] Ultimately, the selection of the analytical technique should be based on a thorough method development and validation process to ensure accurate and reliable results.

References

A Comparative Guide to Mass Spectrometry Ionization Techniques for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of nitrosamine impurities in pharmaceuticals and other consumer products have become a critical analytical challenge. As potent mutagens, their presence, even at trace levels, is a significant safety concern. Mass spectrometry (MS) coupled with chromatographic separation is the gold standard for nitrosamine analysis. The choice of ionization technique is a pivotal parameter that dictates the sensitivity, selectivity, and robustness of the analytical method. This guide provides an objective comparison of the most common ionization techniques, supported by experimental data, to aid in method development and selection.

Principles of Ionization for Nitrosamine Analysis

The goal of any ionization source in mass spectrometry is to convert neutral analyte molecules into gas-phase ions that can be manipulated by the mass analyzer. For nitrosamines, the most frequently employed techniques are Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI), and Electron Ionization (EI), typically coupled with Gas Chromatography (GC).

  • Atmospheric Pressure Chemical Ionization (APCI): In APCI, the analyte is vaporized and then ionized in a chamber at atmospheric pressure through chemical reactions with reagent ions generated from a corona discharge.[1] This technique is well-suited for relatively non-polar and volatile compounds. For nitrosamine analysis, APCI is often preferred for small, volatile nitrosamines like N-nitrosodimethylamine (NDMA).[2]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[3] It is particularly suitable for polar, less volatile, and thermally labile molecules.[1] While some nitrosamines can be analyzed by ESI, it may not be the most efficient method for highly volatile ones like NDMA.[1] However, it is a valuable technique for more complex, non-volatile nitrosamine drug substance related impurities (NDSRIs).[4]

  • Electron Ionization (EI): EI is a hard ionization technique used in conjunction with Gas Chromatography (GC-MS). Analytes are bombarded with high-energy electrons in a vacuum, causing fragmentation. While traditional EI at 70 eV can lead to extensive fragmentation of nitrosamines, making it less suitable for quantification of the molecular ion, "soft" EI techniques with lower electron energies (e.g., 40 eV) can be employed to reduce fragmentation and improve sensitivity.[5]

Performance Comparison of Ionization Techniques

The choice of ionization technique significantly impacts the performance of a nitrosamine analysis method. Key parameters for comparison include sensitivity (Limit of Detection - LOD, and Limit of Quantitation - LOQ), linearity, precision, and matrix effects. A study comparing EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the analysis of nine nitrosamines found that EI-GC-MS/MS performed the best in terms of linearity, LOD, recovery, and precision.[6][7]

The following table summarizes quantitative data from various studies to provide a comparative overview of the performance of different ionization techniques for nitrosamine analysis.

Ionization TechniqueAnalyte(s)LODLOQMatrixReference
APCI-LC-MS/MS NDMA, NDEA, NEIPA, NDIPA, NDBA, NMBA0.003 – 0.01 ppm0.05 ppmValsartan, Losartan[8]
12 Nitrosamines50 - 140 ng/g (in Valsartan), 20 - 460 ng/g (in Losartan)Not ReportedSartans[9]
ESI-LC-MS/MS NDMA0.01 ppm0.03 ppmRanitidine, Metformin[8]
NDMA, NDEA, NEIPA, NDIPA, NDPA, NDBA, NMPA, NMBA0.001 – 0.005 ppmNot ReportedMetformin[8]
N-nitroso-propranolol0.005 ng/mL0.010 ng/mLPropranolol drug substance[10]
Nine Nitrosamines0.04–2.67 ng/g0.12–8.78 ng/gDrinking Water[11]
EI-GC-MS/MS Nine Nitrosamines< 1 µg/LNot ReportedArtificial Saliva[6][7]
Seven NitrosaminesInstrument Detection Limits (IDLs) reported, specific values in sourceNot ReportedStandard Solutions[5]
NDMA< 1 ppb1 ppbFood[12]

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurate and reproducible nitrosamine analysis. Below are representative methodologies for LC-MS/MS and GC-MS/MS.

LC-MS/MS Method for Nitrosamine Analysis (APCI/ESI)

This protocol is a generalized procedure based on common practices for the analysis of nitrosamines in pharmaceutical products.

1. Sample Preparation:

  • Weigh a sample amount corresponding to approximately 250 mg of the Active Pharmaceutical Ingredient (API) into a 15 mL centrifuge tube.[9]

  • Add an appropriate internal standard solution.

  • Add a suitable extraction solvent (e.g., 1% formic acid in water, methanol, or dichloromethane).[9]

  • Vortex and/or sonicate the sample to ensure complete extraction of the nitrosamines.[9]

  • Centrifuge the sample to separate the solid and liquid phases.[9]

  • Filter the supernatant through a 0.22 µm filter before injection.[9]

2. Chromatographic Conditions:

  • LC System: UPLC or HPLC system.[2]

  • Column: A reversed-phase column, such as a C18 or Phenyl Hexyl column, is commonly used.[6][11]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[2]

  • Flow Rate: 0.2 - 0.5 mL/min.[2][6]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the nitrosamines, followed by a column wash and re-equilibration.[6][11]

  • Injection Volume: 4 - 10 µL.[13]

3. Mass Spectrometry Conditions (APCI):

  • Ion Source: APCI in positive mode.[9]

  • Ion Source Temperature: 330 - 400 °C.[6][9]

  • Nebulizer Current (Corona Discharge): 3 - 5 µA.[6][9]

  • Curtain Gas Pressure: 25 - 30 psi.[6][9]

  • Collision Gas: Nitrogen.[6]

4. Mass Spectrometry Conditions (ESI):

  • Ion Source: ESI in positive mode.[6]

  • Ion Source Temperature: 200 °C.[6]

  • Capillary Voltage: 3500 V.[6]

  • Nebulizer Pressure: 20 psi.[6]

  • Sheath Gas Temperature: 275 °C.[6]

  • Gas Flow Rate: 11 L/min.[6]

GC-MS/MS Method for Volatile Nitrosamines (EI)

This protocol provides a general procedure for the analysis of volatile nitrosamines.

1. Sample Preparation:

  • A liquid-liquid extraction (LLE) is often employed.[2]

  • Add the sample to a centrifuge tube with a suitable solvent like dichloromethane (DCM).[2]

  • Vortex and shake vigorously to extract the nitrosamines into the organic layer.[2]

  • Centrifuge to achieve phase separation.[2]

  • Transfer the organic (DCM) layer to a GC vial for analysis.[2]

2. Chromatographic Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.[2]

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase.[2]

  • Injector Temperature: 240 °C.[2]

  • Oven Program: Start at a low temperature (e.g., 40-70 °C), hold, then ramp to a final temperature of ~240 °C.[2]

  • Carrier Gas: Helium.[2]

3. Mass Spectrometry Conditions (EI):

  • Ion Source: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV (standard) or a lower energy like 40 eV for "soft" ionization.[2][5]

  • MS Source Temperature: 230 °C.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[2]

Visualizing the Workflow and Ionization Mechanisms

To better understand the analytical process and the fundamental differences between the ionization techniques, the following diagrams are provided.

Nitrosamine_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Substance / Product Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration / Reconstitution Extraction->Concentration Filtration Filtration Concentration->Filtration Chromatography Chromatographic Separation (LC or GC) Filtration->Chromatography Ionization Ionization (APCI, ESI, or EI) Chromatography->Ionization MS Mass Spectrometry (MS/MS) Ionization->MS Data_Acquisition Data Acquisition MS->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for nitrosamine analysis by mass spectrometry.

Ionization_Mechanisms cluster_apci APCI (Atmospheric Pressure Chemical Ionization) cluster_esi ESI (Electrospray Ionization) cluster_ei EI (Electron Ionization) APCI_Start Analyte in Solution + Heat APCI_Vapor Vaporized Analyte & Solvent APCI_Start->APCI_Vapor APCI_Corona Corona Discharge Ionizes Solvent APCI_Vapor->APCI_Corona APCI_Reaction Ion-Molecule Reactions APCI_Corona->APCI_Reaction APCI_Ion [M+H]+ APCI_Reaction->APCI_Ion ESI_Start Analyte in Solution ESI_Spray Charged Droplets in Electric Field ESI_Start->ESI_Spray ESI_Desolvation Solvent Evaporation ESI_Spray->ESI_Desolvation ESI_Coulomb Coulomb Fission ESI_Desolvation->ESI_Coulomb ESI_Ion [M+H]+ or [M-H]- ESI_Coulomb->ESI_Ion EI_Start Gaseous Analyte EI_Beam Electron Beam (70 eV) EI_Start->EI_Beam EI_Collision Electron Impact EI_Beam->EI_Collision EI_Ion Molecular Ion (M+•) & Fragments EI_Collision->EI_Ion

Caption: Comparison of APCI, ESI, and EI ionization mechanisms.

Conclusion and Recommendations

The selection of an appropriate ionization technique is a critical decision in the development of analytical methods for nitrosamine impurities.

  • APCI is a robust and often preferred technique for the analysis of small, volatile nitrosamines. It generally provides good sensitivity and is less susceptible to matrix effects compared to ESI.

  • ESI is the method of choice for larger, more polar, and thermally labile nitrosamines, such as NDSRIs. While it can be more prone to ion suppression from matrix components, its ability to ionize non-volatile compounds makes it indispensable for a comprehensive risk assessment.

  • EI coupled with GC-MS/MS offers excellent performance for volatile nitrosamines, often providing the best sensitivity and precision. The use of "soft" EI can mitigate excessive fragmentation.

Ultimately, the choice of ionization technique will depend on the specific nitrosamines of interest, the sample matrix, and the required sensitivity. For a comprehensive analysis of a wide range of potential nitrosamine impurities, a laboratory may need to utilize multiple ionization techniques. Method validation is essential to ensure that the chosen technique provides the necessary performance characteristics for its intended purpose.

References

Comparative Guide to Stability-Indicating Assay Development for 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for developing a stability-indicating assay for 1-Benzyl-4-nitrosopiperazine, a potential N-nitrosamine impurity. The objective is to establish a validated analytical procedure that can accurately quantify this compound and distinguish it from its degradation products, ensuring the safety and quality of pharmaceutical products.

N-nitrosamine impurities are classified as probable human carcinogens, and regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have set stringent limits for their presence in pharmaceuticals.[1] Therefore, robust and sensitive analytical methods are crucial for their detection and quantification at trace levels.[1][2] This guide explores various analytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and provides detailed experimental protocols for forced degradation studies.

Experimental Protocols

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[3][4] These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

Forced Degradation Protocol for this compound

A stock solution of this compound (e.g., 1 mg/mL in methanol) should be prepared. This stock solution is then subjected to the following stress conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 60°C for 30 minutes.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to a temperature of 70°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light for an appropriate duration as per ICH Q1B guidelines.

Following exposure, the stressed samples should be neutralized (if necessary) and diluted with an appropriate solvent to a suitable concentration for analysis.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on factors such as required sensitivity, selectivity, and available instrumentation.[1]

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, widely available, robust.Lower sensitivity and selectivity compared to mass spectrometry, potential for co-elution of impurities.[1]
HPLC-MS/MS Separation via HPLC, detection by mass-to-charge ratio.High sensitivity (ppb to ppt levels) and selectivity, considered a "gold standard" for trace analysis.[1]Higher equipment cost and complexity, potential for matrix effects.[1]
UPLC-MS/MS Similar to HPLC-MS/MS but uses smaller particle size columns for faster and higher resolution separations.Faster analysis times, improved resolution, and enhanced sensitivity compared to HPLC.[5]Higher initial instrument cost compared to HPLC systems.[5]

Detailed Methodologies

HPLC-UV Method
  • Column: InertSustain AQ-C18 (e.g., 150 mm x 4.6 mm, 5 µm). The AQ-C18 phase is designed to retain highly polar compounds, which can be beneficial for separating polar degradants.[6]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm[6]

  • Injection Volume: 10 µL

HPLC-MS/MS Method
  • LC System: An HPLC system capable of binary gradients.

  • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for smaller, more volatile nitrosamines.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

UPLC-MS/MS Method
  • UPLC System: A UPLC system capable of handling high backpressures.

  • Column: A sub-2 µm particle size column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase and Gradient: Similar to the HPLC-MS/MS method, but with a faster gradient and higher flow rate (e.g., 0.5 mL/min) to leverage the speed of UPLC.[5]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ion Source and Detection: ESI or APCI in positive ion mode with MRM.

Visualization of Workflows and Pathways

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_output Data Evaluation stock_solution This compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 N HCl, 60°C) stock_solution->acid base Alkaline Hydrolysis (0.1 N NaOH, 60°C) stock_solution->base oxidation Oxidation (3% H2O2, RT) stock_solution->oxidation thermal Thermal (70°C, solid) stock_solution->thermal photo Photolytic (UV/Vis light) stock_solution->photo hplc_uv HPLC-UV acid->hplc_uv hplc_msms HPLC-MS/MS acid->hplc_msms uplc_msms UPLC-MS/MS acid->uplc_msms base->hplc_uv base->hplc_msms base->uplc_msms oxidation->hplc_uv oxidation->hplc_msms oxidation->uplc_msms thermal->hplc_uv thermal->hplc_msms thermal->uplc_msms photo->hplc_uv photo->hplc_msms photo->uplc_msms data_analysis Peak Purity & Mass Balance Method Validation hplc_uv->data_analysis hplc_msms->data_analysis uplc_msms->data_analysis

Caption: Experimental workflow for the development of a stability-indicating assay.

degradation_pathway cluster_degradation_products Potential Degradation Products parent This compound C₁₁H₁₅N₃O benzylpiperazine 1-Benzylpiperazine C₁₁H₁₆N₂ parent->benzylpiperazine Denitrosation (Acidic/Photolytic) nitrite Nitrite Ion NO₂⁻ parent->nitrite benzylamine Benzylamine C₇H₉N parent->benzylamine N-N Bond Cleavage piperazine Piperazine C₄H₁₀N₂ benzylpiperazine->piperazine Debenzylation

Caption: Plausible degradation pathway of this compound.

Recommendation

For the development of a stability-indicating assay for this compound, a UPLC-MS/MS method is highly recommended . The superior sensitivity and selectivity of this technique are essential for detecting and quantifying trace-level nitrosamine impurities and their degradation products, ensuring compliance with stringent regulatory limits.[2][7] The faster analysis times offered by UPLC also improve sample throughput, which is advantageous in a drug development setting.[5] While HPLC-MS/MS is also a viable and sensitive option, the enhanced resolution of UPLC can be critical for separating closely eluting degradation products from the parent compound and other matrix components.[5] An HPLC-UV method can be used as a preliminary or screening tool but may lack the required sensitivity and specificity for final validation and routine quality control.

References

A Comparative Guide to Analytical Methods for 1-Benzyl-4-nitrosopiperazine (BNP)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative overview of analytical methodologies for the detection and quantification of 1-Benzyl-4-nitrosopiperazine (BNP), a potential N-nitrosamine impurity. In the absence of a formal, publicly available inter-laboratory comparison study for BNP, this document leverages performance data from methods developed for structurally similar nitrosopiperazines, primarily 1-methyl-4-nitrosopiperazine (MNP), and general nitrosamine analysis. The primary techniques compared are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction

N-nitrosamines are a class of compounds classified as probable human carcinogens, and their presence in pharmaceuticals, food, and environmental samples is a significant safety concern.[1] this compound (BNP) is a nitrosamine that can potentially form from processes involving benzylpiperazine, a common chemical reagent and drug precursor. Regulatory agencies require highly sensitive and specific methods to detect and quantify such impurities at trace levels to ensure product safety.[2]

The most common and robust analytical techniques for nitrosamine analysis are chromatography-mass spectrometry hyphenated methods.[3] This guide focuses on the two most prevalent approaches: LC-MS/MS and GC-MS. While both are powerful, they have distinct advantages and disadvantages depending on the analyte's properties and the sample matrix.

Comparison of Predominant Analytical Techniques

The selection of an analytical technique for BNP is primarily dictated by the required sensitivity, selectivity, and the thermal stability of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely reported technique for a broad range of nitrosamines, including less volatile and thermally unstable compounds.[3] For nitrosopiperazine derivatives like MNP, LC-MS/MS methods have demonstrated high sensitivity and specificity, making this the preferred technique.[2][4] The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity, minimizing interference from the sample matrix.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for volatile nitrosamines.[3] However, its applicability to compounds like BNP must be carefully evaluated. Some nitrosamines can degrade at the elevated temperatures used in the GC injector port. For instance, in the analysis of MNP in rifampicin, GC-MS was found to be unsuitable because the parent drug decomposed at high temperatures to form the nitrosamine, leading to artificially high results.[2] While methods for non-nitrosamine benzylpiperazine derivatives exist, they may not be directly transferable without careful validation for thermal stability.[5]

Performance Data Comparison

While a formal inter-laboratory study on BNP is not available, a 2023 study involving six regulatory agencies on other nitrosamines demonstrated that accurate and precise quantitation can be achieved across multiple laboratories using their own validated mass spectrometry-based procedures.[6] The following table summarizes typical performance characteristics for methods analyzing MNP and other nitrosamines, which can be considered representative for BNP analysis.

Method TypeAnalyte / MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Citation(s)
LC-MS/MS 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin0.0067 ppm0.013 ppmNot ReportedNot Reported[4]
LC-MS/MS 1-Methyl-4-nitrosopiperazine (MNP) in multi-component drugs0.15 ppmNot Specified100.38 ± 3.24%< 2.6%[2]
HILIC-MS N-nitrosopiperazine in WastewaterNot Specified1 µg/L (ppb)~50% (extraction)Not Reported[7]
LC-MS/MS 12 Nitrosamines in Sartans20 ng/g (ppb)50 ng/g (ppb)80-120%< 20%[8]
GC-MS Benzylpiperazine & related drugs in street samples0.002 µg/mL (for JWH-018)0.005 µg/mL (for JWH-018)82-120%< 18.9%[9]

Experimental Protocols

Below are representative protocols for the LC-MS/MS and GC-MS analysis of nitrosopiperazines. These should be adapted and validated for the specific sample matrix and instrumentation.

This protocol is adapted from validated methods for MNP.[2][4]

  • Sample Preparation:

    • Accurately weigh 100 mg of the sample (e.g., drug substance) into a centrifuge tube.

    • Add 10 mL of methanol. To prevent potential degradation or formation of nitrosamines, avoid using aqueous diluents without justification.[10]

    • Add an internal standard (e.g., this compound-d4) to a final concentration of 10 ng/mL.

    • Vortex for 5 minutes, then sonicate for 10 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF filter into an LC vial.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Gas Temp: 450 °C.[4]

    • Ion Spray Voltage: 4000 V.[4]

    • MRM Transitions (Hypothetical for BNP):

      • Precursor Ion (Q1): m/z 207.1 (M+H)⁺

      • Product Ion (Q3) for Quantification: To be determined experimentally (e.g., loss of NO group, m/z 177.1).

      • Product Ion (Q3) for Confirmation: To be determined experimentally (e.g., fragment of benzyl group, m/z 91.1).

This protocol is based on general methods for piperazine derivatives and requires thorough validation for BNP to rule out thermal degradation.[9][11]

  • Sample Preparation:

    • Dissolve a known amount of sample in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Add an appropriate internal standard.

    • Filter the solution through a 0.22 µm PTFE filter.

  • GC Conditions:

    • Column: DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C (Note: Test for on-column degradation).

    • Oven Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

    • Ions to Monitor (Hypothetical for BNP):

      • Molecular Ion: m/z 206

      • Key Fragments: m/z 91 (tropylium ion), m/z 176 (loss of NO).

Visualized Workflows and Logic

The following diagrams illustrate the typical workflow for LC-MS/MS analysis and a decision-making process for method selection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample Solvent Add Solvent & Internal Std Sample->Solvent Extract Vortex & Sonicate Solvent->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC LC Separation (C18 Column) Filter->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for BNP analysis using LC-MS/MS.

Method_Selection Start Start: Analyze for BNP Thermal_Stability Is BNP thermally stable under GC conditions? Start->Thermal_Stability Sensitivity Is required LOQ < 10 ppb? Thermal_Stability->Sensitivity Yes LCMS Use LC-MS/MS Thermal_Stability->LCMS No / Unknown Sensitivity->LCMS Yes GCMS Consider GC-MS Sensitivity->GCMS No Validate_GC Validate GC-MS for degradation & sensitivity GCMS->Validate_GC

References

A Comparative Guide to the Validation of Analytical Methods for N-nitrosopiperazine Determination in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamines, such as N-nitrosopiperazine, in wastewater is a significant concern due to their potential carcinogenic properties. Accurate and reliable quantification of these compounds is crucial for environmental monitoring and risk assessment. This guide provides a comparative overview of two common analytical techniques for the determination of N-nitrosopiperazine in wastewater: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Method Performance Comparison

The following table summarizes the key performance parameters of the two methods, providing a clear comparison for researchers to select the most suitable approach for their specific needs.

ParameterLC-MS/MS with SLE-HILICGC-MS/MS with SPE
Limit of Detection (LOD) Not explicitly stated, but MLOQ is 0.25 µg/L[1]Method Dependent (Typically in the ng/L range for nitrosamines)
Limit of Quantitation (LOQ) 0.25 µg/L (as MLOQ)[1]Method Dependent (Typically in the ng/L range for nitrosamines)
Recovery Not explicitly stated for N-nitrosopiperazine, but optimized for best recovery[1]91-126% (for various nitrosamines in tertiary wastewater)[2]
Precision (RSD) Not explicitly stated< 20% (most < 10%) for various nitrosamines[2]
Sample Preparation Supported Liquid Extraction (SLE)[1]Solid-Phase Extraction (SPE)[2]
Instrumentation LC-MS/MS[1]GC-MS/MS[2]

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below to allow for replication and adaptation in a research setting.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Supported Liquid Extraction (SLE) and Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly suited for the analysis of polar compounds like N-nitrosopiperazine, which may not perform well with traditional reversed-phase LC or GC-MS methods.[1]

1. Sample Preparation: Supported Liquid Extraction (SLE)

  • Dilute wastewater samples 10-fold with LC-MS grade water.[1]

  • Prepare calibration standards in a high-salt synthetic matrix to mimic the wastewater effluent.[1]

  • Load the diluted sample onto an SLE cartridge.

  • Elute the analytes with an appropriate organic solvent (e.g., dichloromethane).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Column: Ethylene-bridged hybrid amide stationary phase column.[1]

  • Mobile Phase: A gradient of an aqueous eluent (e.g., 10 mM ammonium formate, 5% ethanol, and 0.05% formic acid) and an organic eluent (e.g., acetonitrile).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Gradient Program:

    • Hold at 5% aqueous eluent for 2 minutes.

    • Increase to 40% aqueous eluent over 6 minutes.

    • Hold at 40% aqueous eluent for 2 minutes.

    • Decrease back to 5% aqueous eluent over 2 minutes.

    • Hold at 5% aqueous eluent for 5 minutes for re-equilibration.[1]

3. Mass Spectrometry: Triple Quadrupole MS

  • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • N-nitrosopiperazine: m/z 116.1 → 85.1.[1]

    • N-nitrosopiperazine-d8 (Internal Standard): m/z 124.0 → 93.0.[1]

  • Source Temperature: 300°C.[1]

  • Collision Gas Flow: 11 L/min (Nitrogen).[1]

  • Collision Energy: 12 V for N-nitrosopiperazine and its internal standard.[1]

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Solid-Phase Extraction (SPE)

This method is a more traditional approach for the analysis of semi-volatile nitrosamines and is based on established EPA methodologies.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • This protocol is based on U.S. EPA Method 521 for nitrosamines in drinking water, which can be adapted for wastewater.[2]

  • SPE Cartridge: Activated coconut charcoal-based cartridges are commonly used.[2]

  • Conditioning: Sequentially condition the cartridge with dichloromethane, methanol, and reagent water.

  • Sample Loading: Pass a 500 mL to 1 L water sample through the cartridge at a controlled flow rate.

  • Elution: Elute the trapped nitrosamines with dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL.

2. Gas Chromatography

  • Column: A DB-624 column (30 m x 0.25 mm ID, 1.4 µm film thickness) or similar is suitable.

  • Carrier Gas: Helium.

  • Injection: Splitless injection is typically used.

  • Temperature Program:

    • Initial temperature of 40°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 260°C at 20°C/min, hold for 5 minutes.

3. Mass Spectrometry: Triple Quadrupole MS

  • Ionization Mode: Positive Chemical Ionization (PCI) is often preferred for enhanced sensitivity and preservation of the molecular ion.[2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for N-nitrosopiperazine would need to be determined and optimized. For other nitrosamines, transitions are well-established.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for N-nitrosopiperazine in wastewater.

Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Parameters Wastewater_Sample Wastewater Sample Spiking Spiking with Standards & Internal Standards Wastewater_Sample->Spiking Extraction Extraction (SLE or SPE) Spiking->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (LC-HILIC or GC) Concentration->Chromatography Mass_Spectrometry Mass Spectrometric Detection (MS/MS) Chromatography->Mass_Spectrometry Data_Analysis Data Analysis & Reporting Mass_Spectrometry->Data_Analysis Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Reproducibility) Specificity Specificity Data_Analysis->Linearity Data_Analysis->LOD_LOQ Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Specificity

Caption: General workflow for method validation of N-nitrosopiperazine in wastewater.

References

Safety Operating Guide

Personal protective equipment for handling 1-Benzyl-4-nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, handling, and disposal information for 1-Benzyl-4-nitrosopiperazine. Given the hazardous nature of this compound and the absence of a comprehensive public Safety Data Sheet (SDS), this guidance is based on information from analogous compounds and general laboratory best practices. Always consult the specific SDS provided by your supplier and adhere to your institution's Environmental Health and Safety (EHS) guidelines.

Immediate Safety Precautions

According to classifications provided to the European Chemicals Agency (ECHA), this compound is harmful if swallowed, in contact with skin, or inhaled, causes serious eye damage, and is suspected of causing cancer[1]. Therefore, stringent safety measures are imperative.

Emergency Contact Information:

  • In case of exposure or emergency, immediately contact your institution's Emergency Response Team and Poison Control.

  • Provide them with the full chemical name: this compound and CAS No. 40675-45-4.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound.

Activity Required PPE Rationale
Weighing and Aliquoting (Solid Form) • Double-gloving (e.g., nitrile or neoprene) • Impermeable Laboratory Coat • Chemical Splash Goggles with Side Shields • Face Shield • N95 Respirator or higherTo prevent inhalation of fine particles and to protect skin and eyes from accidental contact.
Solution Preparation and Handling • Chemical-resistant gloves (e.g., nitrile or neoprene) • Impermeable Laboratory Coat • Chemical Splash Goggles • Face Shield (when splash potential is high)To protect against splashes of the chemical in solution, which can cause severe skin and eye irritation.
Experimental Procedures • Chemical-resistant gloves • Impermeable Laboratory Coat • Chemical Splash GogglesTo provide a baseline of protection during routine experimental work.
Waste Disposal • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) • Chemical-resistant Apron or Gown • Chemical Splash Goggles • Face ShieldTo offer enhanced protection when handling larger volumes of chemical waste.

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store in a refrigerator at 2-8°C for long-term storage, in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2][3].

  • Keep the container tightly closed and clearly labeled.

2. Preparation and Use:

  • All handling of this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before beginning work, ensure all required PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for the compound.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Cleanup:

  • In the event of a small spill, restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing boats, and paper towels, in a clearly labeled hazardous waste bag.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines[4].

  • Container Disposal: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional protocols, which may involve puncturing to prevent reuse[4].

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Quantitative Data Summary

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory bodies. Therefore, exposure should be kept As Low As Reasonably Achievable (ALARA).

Parameter Value Source
Molecular Formula C₁₁H₁₅N₃OClearsynth[2]
Molecular Weight 205.26 g/mol Clearsynth[2]
Purity (by HPLC) 96.07%Clearsynth[2]
Storage Temperature 2-8°C (refrigerator)Clearsynth[2]

Experimental Protocol: General Handling Procedure

The following is a general protocol for handling this compound in a laboratory setting. This should be adapted to the specifics of your experiment.

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them inside the fume hood.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Place a weighing boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weighing boat using a dedicated spatula.

    • Record the weight and securely close the primary container.

  • Dissolving:

    • Transfer the weighed solid to a suitable flask.

    • Slowly add the desired solvent to the flask, ensuring the solid is wetted before significant agitation.

    • If necessary, gently swirl or stir the mixture to dissolve the compound completely.

  • Reaction/Use:

    • Perform all subsequent experimental steps within the fume hood.

    • Maintain awareness of the potential for splashes or aerosol generation.

  • Post-Experiment:

    • Quench any reactive materials safely according to your experimental protocol.

    • Dispose of all contaminated materials in the appropriate hazardous waste containers.

    • Wipe down the work area within the fume hood with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling and Disposal

start Start: Receive Chemical storage Store at 2-8°C in Ventilated Area start->storage ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill experiment->spill solid_waste Collect Solid Waste experiment->solid_waste Used consumables liquid_waste Collect Liquid Waste experiment->liquid_waste Solutions decontaminate Decontaminate Work Area & Glassware experiment->decontaminate spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->solid_waste Absorbent & PPE dispose Dispose as Hazardous Waste via EHS solid_waste->dispose liquid_waste->dispose decontaminate->solid_waste Cleaning materials end End dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-nitrosopiperazine
Reactant of Route 2
1-Benzyl-4-nitrosopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.